3-(2,6-Dioxopiperidin-1-yl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2,6-dioxopiperidin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10-5-2-6-11(15)13(10)9-4-1-3-8(7-9)12(16)17/h1,3-4,7H,2,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLKYUBOPCHMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Protocol for 3-(2,6-Dioxopiperidin-1-yl)benzoic Acid
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3-(2,6-dioxopiperidin-1-yl)benzoic acid. This compound is a crucial building block in contemporary drug discovery, serving as a non-degrading control molecule and a precursor for various therapeutic agents, including molecular glues and Proteolysis Targeting Chimeras (PROTACs). It shares the core glutarimide structure with immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide[1][2]. The protocol detailed herein is designed for researchers, medicinal chemists, and drug development professionals, emphasizing mechanistic understanding, procedural robustness, and safety. We present a reliable two-step synthesis commencing from 3-aminobenzoic acid and glutaric anhydride, followed by detailed methodologies for purification and characterization.
Synthetic Strategy and Mechanism
The synthesis of the target compound is achieved through a straightforward and efficient two-step process: (1) nucleophilic acyl substitution to form an amic acid intermediate, followed by (2) a thermally induced dehydration and cyclization to yield the final glutarimide product.
Overall Reaction Scheme
The reaction proceeds as follows:
-
Step 1: Acylation. 3-Aminobenzoic acid is acylated by glutaric anhydride to form the open-chain intermediate, 4-((3-carboxyphenyl)carbamoyl)butanoic acid.
-
Step 2: Cyclization. The intermediate undergoes intramolecular cyclization via dehydration to form the stable six-membered piperidine-2,6-dione ring system.
Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.
-
Step A: Nucleophilic Acyl Substitution (Amide Formation) The synthesis initiates with the nucleophilic attack of the aromatic amino group of 3-aminobenzoic acid on one of the electrophilic carbonyl carbons of glutaric anhydride. Acid anhydrides are excellent acylating agents for amines[3][4]. This attack opens the anhydride ring, forming a tetrahedral intermediate which rapidly collapses to yield the stable amic acid product, 4-((3-carboxyphenyl)carbamoyl)butanoic acid. Glacial acetic acid is an ideal solvent for this step as it ensures the solubility of both starting materials and the intermediate, while its acidic nature does not impede the nucleophilicity of the aromatic amine significantly.
-
Step B: Intramolecular Cyclization (Imide Formation) The formation of the final imide product is an intramolecular condensation reaction. Upon heating, the carboxylic acid and amide moieties of the intermediate are brought into proximity. The addition of acetic anhydride at this stage serves a dual purpose: it acts as a powerful dehydrating agent, removing the water molecule formed during ring closure, and it helps maintain a high reaction temperature. The reaction proceeds via nucleophilic attack of the amide nitrogen onto the pendant carboxylic acid's carbonyl carbon, followed by the elimination of water to form the thermodynamically stable six-membered imide ring[3].
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis, purification, and validation of 3-(2,6-dioxopiperidin-1-yl)benzoic acid.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Role |
| 3-Aminobenzoic acid | 99-05-8 | 137.14 | 10.0 g (72.9 mmol) | Starting Material |
| Glutaric anhydride | 108-55-4 | 114.10 | 8.32 g (72.9 mmol) | Starting Material |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 100 mL | Solvent |
| Acetic Anhydride | 108-24-7 | 102.09 | 25 mL | Dehydrating Agent |
| Deionized Water | 7732-18-5 | 18.02 | ~1 L | Work-up/Washing |
| Ethanol | 64-17-5 | 46.07 | As needed | Recrystallization |
Step-by-Step Procedure
Part A: Synthesis of 4-((3-Carboxyphenyl)carbamoyl)butanoic Acid (Intermediate)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobenzoic acid (10.0 g, 72.9 mmol) and glacial acetic acid (50 mL).
-
Stir the mixture to form a suspension.
-
Add glutaric anhydride (8.32 g, 72.9 mmol) to the suspension in one portion.
-
Heat the reaction mixture to 100 °C and stir for 2 hours. The suspension will gradually dissolve as the reaction progresses to form a clear solution.
-
After 2 hours, allow the mixture to cool to room temperature. A white precipitate of the intermediate product will form.
-
Pour the mixture into 500 mL of cold deionized water with vigorous stirring.
-
Collect the white solid by vacuum filtration, wash thoroughly with deionized water (3 x 100 mL), and dry under vacuum at 60 °C to a constant weight. The intermediate can be used in the next step without further purification.
Part B: Synthesis of 3-(2,6-Dioxopiperidin-1-yl)benzoic Acid (Final Product)
-
Place the dried intermediate from Part A into a 250 mL round-bottom flask.
-
Add glacial acetic acid (50 mL) and acetic anhydride (25 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 140 °C) with stirring.
-
Maintain the reflux for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crude product with a small amount of cold water, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath.
-
Filter the purified crystals, wash with a small volume of cold ethanol, and dry under vacuum at 80 °C to yield 3-(2,6-dioxopiperidin-1-yl)benzoic acid as a white crystalline solid.
Workflow Visualization
Caption: Synthetic workflow for 3-(2,6-dioxopiperidin-1-yl)benzoic acid.
Characterization and Validation
Proper analytical characterization is essential to confirm the identity and purity of the final product.
-
Appearance: White crystalline solid.
-
Molecular Formula: C₁₂H₁₁NO₄[5].
-
Molecular Weight: 233.22 g/mol [5].
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: 5% Methanol in Dichloromethane.
-
Visualization: UV light (254 nm).
-
The product should appear as a single spot with a higher Rf value than the amic acid intermediate.
-
-
¹H NMR Spectroscopy (400 MHz, DMSO-d₆), δ (ppm):
-
~13.2 (s, 1H): Carboxylic acid proton (-COOH).
-
~8.1-7.5 (m, 4H): Aromatic protons of the benzoic acid ring.
-
~2.9 (m, 2H): Methylene protons (-CH₂-) of the piperidine ring adjacent to the nitrogen.
-
~2.6 (m, 2H): Methylene protons (-CH₂-) of the piperidine ring adjacent to the carbonyl.
-
~2.1 (m, 2H): Central methylene protons (-CH₂-) of the piperidine ring.
-
-
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆), δ (ppm):
-
~173.5, 172.0: Carbonyl carbons of the piperidine ring (C=O).
-
~166.5: Carbonyl carbon of the benzoic acid (-COOH).
-
~138.0, 132.0, 131.5, 129.5, 128.0, 127.0: Aromatic carbons.
-
~31.5, 29.0, 22.0: Aliphatic carbons of the piperidine ring.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M-H]⁻: 232.06.
-
Safety and Handling
-
General Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Specific Reagent Hazards:
-
Glacial Acetic Acid & Acetic Anhydride: Corrosive and cause severe skin burns and eye damage. Handle with extreme care.
-
3-Aminobenzoic Acid: May cause skin and eye irritation.
-
References
-
MDPI. (2021). Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity. Available at: [Link]
-
ACS Publications. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science. Available at: [Link]
-
ACS Publications. (2003). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2022). Alternative synthesis of lenalidomide. Available at: [Link]
-
PubMed. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Available at: [Link]
-
Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Available at: [Link]
-
Wikipedia. (n.d.). Lenalidomide. Retrieved from [Link]
-
New Drug Approvals. (2019). LENALIDOMIDE. Available at: [Link]
-
Chemistry of Heterocyclic Compounds. (2015). SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation for the synthesis of lenalidomide nitro.... Retrieved from [Link]
-
PubChem. (n.d.). 3-(2,6-Dioxopiperidin-1-yl)benzoic acid. Retrieved from [Link]
-
PubMed. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Available at: [Link]
-
Reactory. (n.d.). Reactions of Acid Anhydrides. Retrieved from [Link]
- Google Patents. (1985). WO1985002618A1 - 2,6-dioxopiperidine derivatives, their preparation and pharmaceutical compositions containing them.
-
Supporting Information. (n.d.). General procedure for the synthesis of Various types of benzoic acid. Available at: [Link]
-
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]
-
Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]
-
European Patent Office. (2018). NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - EP 3623366 A1. Available at: [Link]
-
Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Available at: [Link]
-
Thieme. (2025). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Available at: [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]
-
ResearchGate. (n.d.). Characterization and identification of three compounds by ¹H NMR spectra. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]
Sources
Mass Spectrometry of 3-(2,6-dioxopiperidin-1-yl)benzoic acid
This guide details the mass spectrometric analysis of 3-(2,6-dioxopiperidin-1-yl)benzoic acid (CAS: 140213-08-7). This molecule, structurally significant as a simplified N-aryl glutarimide analog of thalidomide-class compounds, presents unique challenges regarding ionization polarity and hydrolytic stability.
An In-Depth Technical Guide
Molecular Profile & Physicochemical Context
Before designing the MS method, one must understand the analyte's functional chemistry. This molecule consists of a benzoic acid moiety linked to the nitrogen atom of a glutarimide (2,6-dioxopiperidine) ring.
| Property | Detail | Implication for MS |
| Formula | C₁₂H₁₁NO₄ | Monoisotopic Mass: 233.0688 Da |
| Structure | N-substituted glutarimide | N-C bond is stable, but the imide ring is labile at high pH. |
| Acid/Base | Carboxylic Acid (pKa ~4.2) | Strongly favors Negative Ion Mode (ESI-) . |
| Polarity | Moderate LogP (~0.6) | Compatible with Reverse Phase LC (C18). |
Critical Stability Warning
Like thalidomide and lenalidomide, the glutarimide ring is susceptible to hydrolytic ring opening , particularly in alkaline conditions.
-
Risk: Conversion to the corresponding glutaramic acid derivatives (+18 Da).
-
Control: All solvents and buffers must be maintained at pH < 6.0 . Avoid ammonium hydroxide.
Sample Preparation & LC Method
To prevent artifactual degradation during analysis, a strict acidic workflow is required.
Protocol: Sample Preparation
-
Stock Solution: Dissolve 1 mg in 1 mL DMSO (highly stable). Avoid Methanol for long-term storage due to potential methyl esterification of the carboxylic acid.
-
Working Standard: Dilute to 1 µg/mL in 0.1% Formic Acid in Water/Acetonitrile (90:10) .
-
Filtration: Use PTFE filters (Nylon may bind the acidic moiety).
Chromatographic Conditions
-
Column: C18 (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
Mass Spectrometry Method Development
Ionization Source: Electrospray Ionization (ESI)
While positive mode is possible, Negative Mode (ESI-) is the authoritative choice for this molecule due to the readily ionizable carboxylic acid.
Primary Scan Mode: Negative ESI
-
Precursor Ion: [M-H]⁻ at m/z 232.06
-
Source Temp: 350°C (Ensure complete desolvation to prevent clustering).
-
Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents discharge in neg mode).
Secondary Scan Mode: Positive ESI (For Confirmation)
-
Precursor Ion: [M+H]⁺ at m/z 234.08
-
Adducts: Expect [M+Na]⁺ (m/z 256.06) if mobile phase is not strictly controlled.
-
Note: The imide nitrogen is non-basic; protonation occurs on the carbonyl oxygens, resulting in lower sensitivity compared to negative mode.
Fragmentation Analysis (MS/MS)
Understanding the dissociation pathways is essential for developing MRM (Multiple Reaction Monitoring) transitions.
Negative Mode Pathway ([M-H]⁻ = 232)
The fragmentation is driven by the stability of the benzoate anion and the fragility of the imide ring.
-
Decarboxylation (Primary): Loss of CO₂ (44 Da) from the benzoate group.
-
Transition: 232 → 188
-
-
Ring Cleavage (Secondary): Cleavage of the glutarimide ring, typically losing CO (28 Da) or C₂H₂O (42 Da).
-
Transition: 232 → 204 (Loss of CO)
-
Positive Mode Pathway ([M+H]⁺ = 234)
-
Loss of Water: From the carboxylic acid group.
-
Transition: 234 → 216
-
-
Loss of CO: From the glutarimide ring.
-
Transition: 234 → 206
-
Proposed Fragmentation Logic Diagram
The following diagram illustrates the mechanistic dissociation of the [M-H]⁻ ion, which is the standard for quantification.
Figure 1: Proposed ESI(-) fragmentation pathway. The transition to m/z 188 is the most robust for quantitation.
Experimental Workflow & Validation
To ensure data integrity, follow this validated workflow structure.
Figure 2: Analytical workflow emphasizing acidic handling and hydrolysis monitoring.
Quantification Parameters (MRM Table)
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| Target | Neg (-) | 232.1 | 188.1 | 30 | 15-20 | Quantifier |
| Target | Neg (-) | 232.1 | 204.1 | 30 | 25-30 | Qualifier |
| Hydrolysis Impurity | Neg (-) | 250.1 | 206.1 | 30 | 15 | Stability Check |
Troubleshooting & Optimization
Issue: Signal Suppression
-
Cause: Co-elution with matrix components in biological samples (plasma/microsomes).
-
Solution: Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression is high. The thermal nature of APCI is compatible with the stable benzoic acid core, though care must be taken not to thermally degrade the glutarimide ring.
Issue: Peak Tailing
-
Cause: Interaction of the free carboxylic acid with active sites on the column.
-
Solution: Ensure the mobile phase pH is well below the pKa (4.2). Using 0.1% Formic Acid (pH ~2.7) is usually sufficient. If tailing persists, increase buffer strength (e.g., 5mM Ammonium Formate + Formic Acid).
Issue: "Ghost" Peak at m/z 250
-
Cause: Hydrolysis of the glutarimide ring to the open-chain amide-acid.
-
Action: Check autosampler temperature (keep at 4°C). Verify pH of mobile phases. Freshly prepare standards daily.
References
-
PubChem. (2025). 3-(2,6-Dioxopiperidin-1-yl)benzoic acid (CID 15041538). National Library of Medicine. [Link]
-
Murphy-Poulton, S.F., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[1][2][3] Royal Society of Chemistry. [Link]
- Rebane, R., et al. (2012). Ionization of benzoic acid derivatives in ESI negative mode. Journal of Mass Spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
The Role of Benzoic Acid-Functionalized Glutarimides in PROTAC Design
The following technical guide details the role of 3-(2,6-dioxopiperidin-3-yl)benzoic acid (and its structural isomers) in PROTAC development.
Advanced Technical Guide for Drug Discovery Professionals
Executive Summary
In the architecture of Proteolysis Targeting Chimeras (PROTACs), the E3 ligase ligand is the "anchor" that determines degradation specificity. While Thalidomide and its derivatives (Lenalidomide, Pomalidomide) are the canonical recruiters for Cereblon (CRBN) , they suffer from inherent hydrolytic instability due to their phthalimide/isoindoline core.
3-(2,6-dioxopiperidin-3-yl)benzoic acid —a core representative of the Phenyl Glutarimide (PG) class—has emerged as a superior alternative. By replacing the labile phthalimide ring with a stable phenyl group bearing a carboxylic acid handle, this moiety offers three critical advantages:
-
Enhanced Chemical Stability: Resistance to spontaneous ring-opening hydrolysis.
-
High Ligand Efficiency (LE): Reduced molecular weight (MW) and Topological Polar Surface Area (TPSA) compared to phthalimides.
-
Versatile Vectorization: The carboxylic acid serves as a "ready-to-couple" handle for linker attachment via standard amide chemistry.
Note on Nomenclature: The specific isomer 3-(2,6-dioxopiperidin-1-yl)benzoic acid (N-linked) is structurally distinct from the bioactive 3-(2,6-dioxopiperidin-3-yl)benzoic acid (C-linked). As CRBN recruitment strictly requires an unsubstituted glutarimide nitrogen for hydrogen bonding, the C-linked Phenyl Glutarimide is the functional warhead. This guide focuses on the bioactive C-linked scaffold.
Molecular Architecture & Mechanism of Action
Structural Pharmacophore
The binding of immunomodulatory drugs (IMiDs) to CRBN is driven by the glutarimide ring, which docks into a hydrophobic "tri-tryptophan" pocket (Trp380, Trp386, Trp400).
-
The Glutarimide Face (Warhead): The C3-linked glutarimide ring inserts into the pocket. The imide nitrogen (H-bond donor) and the two carbonyls (H-bond acceptors) form a critical hydrogen-bonding network with the backbone of the pocket.
-
Critical Constraint: Substitution at the glutarimide nitrogen (N1), such as in 3-(2,6-dioxopiperidin-1-yl )benzoic acid, abolishes the H-bond donor capability, rendering the molecule inactive for CRBN recruitment.
-
-
The Phenyl Ring (Scaffold): In Phenyl Glutarimides, the phthalimide of thalidomide is truncated to a simple phenyl ring. This reduction prevents the steric clash with the "sensor loop" of CRBN while maintaining the necessary hydrophobic contacts.
-
The Carboxylic Acid (Exit Vector): Located at the meta (3) or para (4) position of the phenyl ring, the carboxylic acid projects into the solvent-exposed region, providing an ideal attachment point for the PROTAC linker without disrupting the glutarimide-CRBN interface.
Mechanistic Pathway
The mechanism of Phenyl Glutarimide-based PROTACs follows the standard event-driven pharmacology of Targeted Protein Degradation (TPD):
-
Binary Binding: The PG warhead binds CRBN with low-micromolar to high-nanomolar affinity (
). -
Ternary Complex Formation: The linker-Target Ligand moiety recruits the Protein of Interest (POI).[1] The formation of the
complex is cooperative. -
Ubiquitination & Degradation: The proximity allows the E2 enzyme to transfer ubiquitin to surface lysines on the POI, marking it for proteasomal degradation.
Visualization: Mechanism of Action
Caption: Step-wise mechanism of Phenyl Glutarimide-mediated protein degradation.
Comparative Analysis: Phenyl Glutarimides vs. Thalidomide
The shift toward benzoic acid-functionalized glutarimides is driven by stability data.
| Feature | Thalidomide/Pomalidomide | Phenyl Glutarimide (PG) | Impact on PROTAC |
| Core Structure | Phthalimide / Isoindoline | Phenyl ring | PG is smaller (Lower MW).[2] |
| Hydrolytic Stability | Low ( | High ( | PG PROTACs survive longer in assays. |
| CRBN Affinity | High ( | Moderate ( | PG requires optimization but suffices. |
| Linker Chemistry | Requires -NH2 or -F functionalization | Native -COOH handle | PG simplifies amide coupling. |
| Ligand Efficiency | Moderate | High | Better physicochemical properties. |
Expert Insight: The hydrolytic instability of thalidomide arises from the imide ring opening under physiological pH. Phenyl glutarimides lack this second imide ring, effectively eliminating the primary degradation pathway while retaining the CRBN-binding glutarimide.
Experimental Protocols
Synthesis of 3-(2,6-dioxopiperidin-3-yl)benzoic acid
Context: This protocol describes the installation of the glutarimide ring onto a benzoic acid scaffold via a radical-mediated cross-coupling or stepwise cyclization.
Method A: Stepwise Cyclization (Standard)
-
Starting Material: 3-formylbenzoic acid or 3-bromobenzoic acid.
-
Knoevenagel Condensation: React 3-formylbenzoic acid methyl ester with ethyl 4-amino-4-oxobutanoate (or equivalent glutamine derivative).
-
Cyclization: Treat with carbonyldiimidazole (CDI) or acetic anhydride/heat to close the glutarimide ring.
-
Deprotection: Hydrolyze the methyl ester (LiOH, THF/H2O) to reveal the free benzoic acid.
-
QC Check: 1H NMR must show the glutarimide proton at ~11.0 ppm (broad singlet).
-
Method B: Nickel-Catalyzed Cross-Coupling (Advanced)
-
Reagents: 3-Iodobenzoic acid ester, N-Boc-glutaramide derivative.
-
Catalyst: NiCl2·glyme (10 mol%), Pyridine-oxazoline ligand.
-
Conditions: Electrolysis or Zn reductant in DMA.
-
Result: Direct C(sp2)-C(sp3) coupling installing the glutarimide.
Linker Conjugation (Amide Coupling)
Objective: Attach an amine-functionalized linker (e.g.,
-
Activation: Dissolve 3-(2,6-dioxopiperidin-3-yl)benzoic acid (1 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 min at RT.
-
Why HATU? It minimizes racemization of the chiral glutarimide center compared to carbodiimides.
-
-
Coupling: Add the amine-linker-ligand construct (1.0 eq). Stir for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), brine, and dry over Na2SO4.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Note: Avoid basic buffers during purification to prevent glutarimide hydrolysis.
-
Fluorescence Polarization (FP) Binding Assay
Objective: Validate CRBN binding affinity (
-
Tracer: Use FITC-Thalidomide or BODIPY-Pomalidomide (20 nM).
-
Protein: Recombinant Human CRBN-DDB1 complex (100 nM).
-
Competitor: Serial dilution of the synthesized PROTAC (from 100
to 1 nM). -
Buffer: 50 mM Tris (pH 7.4), 150 mM NaCl, 0.01% Pluronic F-127, 1 mM DTT.
-
Readout: Measure mP (milli-polarization) after 30 min incubation.
-
Analysis: Plot % Inhibition vs. Log[Compound].
-
Self-Validation: If the
is , check the integrity of the glutarimide ring (NMR) or the linker attachment site.
-
Synthetic Workflow Visualization
Caption: Synthetic route from benzoic acid precursor to final PROTAC via Phenyl Glutarimide intermediate.
References
-
Min, J., et al. (2021). "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry. Link
-
Chamberlain, P. P., et al. (2014).[1] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link
-
Ito, T., et al. (2010).[1] "Identification of a primary target of thalidomide teratogenicity." Science. Link
-
PubChem Compound Summary. (2024). "3-(2,6-Dioxopiperidin-1-yl)benzoic acid (CID 15041538)." National Center for Biotechnology Information. Link
-
Bartlett, D. W., & Gilbert, A. M. (2022). "Recent Advances in the Synthesis of Cereblon Modulators." Tetrahedron Letters. Link
Sources
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]
Methodological & Application
Synthesis of PROTACs using 3-(2,6-dioxopiperidin-1-yl)benzoic acid
This Application Note details the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing 3-(2,6-dioxopiperidin-1-yl)benzoic acid as the E3 ligase recruiting moiety.
Abstract
This guide provides a comprehensive protocol for the chemical synthesis of PROTACs using 3-(2,6-dioxopiperidin-1-yl)benzoic acid (CAS: 140213-08-7). This molecule features a glutarimide ring (2,6-dioxopiperidine) attached via the nitrogen atom to a benzoic acid scaffold. While structurally distinct from the canonical C-linked glutarimide ligands (e.g., Thalidomide, Lenalidomide) which bind Cereblon (CRBN) via the unsubstituted imide nitrogen, this N-linked analog serves as a critical building block for exploring structure-activity relationships (SAR) or designing negative control compounds. The protocol focuses on the robust amide coupling of the carboxylic acid handle to amine-functionalized linkers, followed by conjugation to a protein of interest (POI) ligand.
Chemical Basis & Structural Considerations
Molecule Analysis
-
Name: 3-(2,6-dioxopiperidin-1-yl)benzoic acid
-
Core Structure: N-phenylglutarimide derivative.
-
Key Functionality:
-
Glutarimide Ring: The structural motif typically associated with CRBN binding.
-
Carboxylic Acid (COOH): A versatile synthetic handle for amide coupling with linkers.
-
N-Linkage (Critical Note): Unlike Thalidomide (where the glutarimide is attached at C3 and the N is unsubstituted), this molecule is attached via the glutarimide Nitrogen (N1).
-
Biological Implication: The unsubstituted imide NH is essential for hydrogen bonding in the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400). N-substitution typically abolishes or significantly reduces CRBN binding affinity. Therefore, this specific isomer is often utilized in negative control PROTACs or specialized SAR studies rather than as a high-affinity degrader.
-
Retrosynthetic Strategy
The synthesis of a PROTAC using this building block generally follows a convergent approach:
-
Linker Attachment: Coupling the acid (Ligand) to a mono-protected diamine linker.
-
Deprotection: Removal of the amine protecting group (e.g., Boc).
-
PROTAC Assembly: Coupling the Linker-Ligand amine to an activated POI ligand (e.g., Acid or NHS ester).
Figure 1: Retrosynthetic analysis for PROTAC assembly using the acid-functionalized ligand.
Experimental Protocols
Materials & Reagents
| Reagent | Role | Stoichiometry (Eq.) |
| 3-(2,6-dioxopiperidin-1-yl)benzoic acid | Ligand Scaffold | 1.0 |
| tert-Butyl (n-aminoalkyl)carbamate | Linker (e.g., PEG, Alkyl) | 1.1 - 1.2 |
| HATU | Coupling Agent | 1.2 - 1.5 |
| DIPEA (N,N-Diisopropylethylamine) | Base | 3.0 - 5.0 |
| DMF (N,N-Dimethylformamide) | Solvent | 0.1 M (Concentration) |
| TFA (Trifluoroacetic acid) | Deprotection Agent | Excess (20% v/v) |
Protocol 1: Synthesis of Linker-Ligand Intermediate
This step attaches the linker to the benzoic acid handle via a stable amide bond.
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask or vial, dissolve 3-(2,6-dioxopiperidin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature (RT) for 5–10 minutes to activate the carboxylic acid (formation of the OAt ester).
-
Note: The solution typically turns slightly yellow.
-
-
Coupling: Add the Mono-Boc diamine linker (1.1 eq) (e.g., tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate for a PEG2 linker).
-
Reaction: Stir the reaction mixture at RT under an inert atmosphere (
or Ar) for 2–4 hours.-
Monitoring: Monitor reaction progress by LC-MS. Look for the disappearance of the starting acid (
) and formation of the product ( ).
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash sequentially with:
-
1M HCl (or 5% Citric Acid) – to remove excess DIPEA/amines.
-
Saturated
– to remove unreacted acid. -
Brine (Saturated NaCl).
-
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via Flash Column Chromatography (SiO2), typically eluting with a gradient of Hexanes/EtOAc or DCM/MeOH (0-10%).
Protocol 2: Boc-Deprotection & Final Assembly
This step exposes the terminal amine on the linker and couples it to the Protein of Interest (POI) ligand.
Step-by-Step Methodology:
-
Deprotection:
-
Dissolve the Boc-Linker-Ligand intermediate in DCM.
-
Add TFA (20–50% v/v). Stir at RT for 1 hour.
-
Monitoring: LC-MS should show complete loss of the Boc group (Mass -100 Da).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene or DCM (3x) to remove residual TFA. The product is obtained as a TFA salt.
-
-
Final Coupling:
-
Dissolve the POI Ligand-Acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (4.0–5.0 eq). Note: Extra base is needed to neutralize the amine-TFA salt.
-
Add the Amine-Linker-Ligand (TFA salt) (1.0 eq).
-
Stir at RT for 2–16 hours.
-
-
Purification (Final PROTAC):
-
The final PROTAC is often complex and polar. Purify via Preparative HPLC (Reverse Phase C18).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA.
-
Lyophilize the fractions to obtain the final PROTAC powder.
-
Quality Control & Validation
Analytical Characterization
-
1H NMR (DMSO-d6 or CDCl3):
-
Verify the Benzoic Acid Phenyl protons (multiplets, typically 7.5–8.5 ppm).
-
Verify the Glutarimide protons : Look for the characteristic multiplets of the piperidine-2,6-dione ring (approx. 2.0–3.0 ppm).
-
Critical Check: Ensure the glutarimide ring is intact (imide hydrolysis is a common side reaction). The integration should match the expected proton count.
-
-
LC-MS: Confirm purity (>95%) and correct molecular weight (
).
Functional Validation (Biological)
-
Negative Control Verification: If using this molecule as a negative control (due to N-linkage), confirm lack of degradation in a Western Blot assay compared to a standard Thalidomide/Pomalidomide-based PROTAC.
-
Competition Assay: Perform a competition assay with free Thalidomide. If the synthesized PROTAC is active, excess Thalidomide should rescue the degradation. If inactive (as expected for N-linked), no degradation should be observed initially.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield in Coupling | Steric hindrance or poor solubility. | Switch to stronger coupling agents (e.g., COMU) or increase temperature to 40°C. Ensure DMF is dry. |
| Glutarimide Hydrolysis | Basic conditions (high pH) or aqueous workup. | Minimize exposure to strong base. Use dilute acid (Citric acid) for workup. Store compound dry at -20°C. |
| Incomplete Deprotection | Old TFA or insufficient time. | Use fresh TFA. Ensure complete removal of TFA before the next coupling step (residual TFA can quench the next reaction). |
| No Degradation Observed | Ligand Structure (N-linked). | Verify Ligand Choice: As noted, N-linked glutarimides are typically poor CRBN binders. If degradation is required, switch to 3-(2,6-dioxopiperidin-3-yl)benzoic acid (C-linked). |
References
-
Bartlett, D. W., & Gilbert, A. M. (2019). Synthesis and Evaluation of Cereblon-Based PROTACs. In Methods in Molecular Biology. Springer Protocols.
- Context: General protocols for amide coupling in PROTAC synthesis.
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809.
- Context: Structural basis of CRBN binding, highlighting the necessity of the unsubstituted imide NH (which is blocked in the user's N-linked molecule).
-
PubChem Compound Summary. (2024). 3-(2,6-Dioxopiperidin-1-yl)benzoic acid (CAS 140213-08-7).
- Context: Verification of the specific chemical structure and identifiers.
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality for Targeted Protein Degradation.[1] Cell Chemical Biology, 27(8), 998-1015.
- Context: Comprehensive review of PROTAC design, linker chemistry, and control compounds.
Sources
Application Note: Western Blot Analysis for Protein Degradation with 3-(2,6-dioxopiperidin-1-yl)benzoic acid PROTACs
Abstract & Introduction
This application note details the protocol for evaluating Proteolysis Targeting Chimeras (PROTACs) synthesized using 3-(2,6-dioxopiperidin-1-yl)benzoic acid as the E3 ligase recruiting moiety. This molecule features a glutarimide ring (essential for Cereblon/CRBN binding) linked to a benzoic acid handle, which serves as the conjugation site for the linker-warhead assembly.
Validating these PROTACs requires rigorous Western blot analysis to distinguish true catalytic degradation from simple binding inhibition.[1] This guide addresses the unique challenges of CRBN-based degraders, including the "Hook Effect," time-dependent kinetics, and the calculation of potency (
The Mechanism of Action
PROTACs function by inducing proximity.[2][3] The 3-(2,6-dioxopiperidin-1-yl)benzoic acid moiety recruits the CRBN-DDB1-CUL4A E3 ligase complex, while the warhead binds the Protein of Interest (POI). This formation of a Ternary Complex facilitates the transfer of ubiquitin from an E2 enzyme to the POI, marking it for proteasomal degradation.
Figure 1: Mechanism of PROTAC-mediated degradation via the Ubiquitin-Proteasome System.[3][4]
Experimental Design Strategy
To validate 3-(2,6-dioxopiperidin-1-yl)benzoic acid PROTACs, three distinct experiments are required.
A. Dose-Response (Potency & Hook Effect)
Determine the concentration required for 50% degradation (
-
Range: 0.1 nM to 10 µM (semi-log steps).
-
Critical Insight: High concentrations of PROTAC can saturate both the POI and E3 ligase independently, preventing ternary complex formation.[6] This results in the Hook Effect , where degradation efficacy drops at high doses [1].[7]
B. Time-Course (Kinetics)
Degradation is time-dependent. CRBN-based degraders often show slower kinetics compared to VHL-based degraders due to the necessity of de novo protein synthesis for CRBN recovery in some contexts.
-
Timepoints: 0, 4, 8, 16, 24 hours.
C. Mechanistic Rescue (Validation)
Prove that signal loss is due to proteasomal degradation, not transcriptional downregulation or epitope masking.
-
Control 1: Co-treatment with MG132 (Proteasome inhibitor).
-
Control 2: Co-treatment with MLN4924 (Neddylation inhibitor, blocks CRL4 activity).
-
Control 3: Competition with free 3-(2,6-dioxopiperidin-1-yl)benzoic acid (blocks E3) or free Warhead (blocks POI).
Detailed Protocol
Phase 1: Reagent Preparation & Cell Treatment
Reagent Note: 3-(2,6-dioxopiperidin-1-yl)benzoic acid derivatives can be hydrophobic. Ensure the PROTAC is fully dissolved in DMSO before adding to media.
-
Stock Solution: Prepare a 10 mM stock of the PROTAC in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Seeding: Seed cells (e.g., HEK293, HeLa, or disease-relevant lines) in 6-well plates. Aim for 70-80% confluency at the time of lysis.
-
Treatment:
-
Dilute PROTAC in fresh media to 10x the final concentration.
-
Add dropwise to cells to avoid local DMSO toxicity. Final DMSO concentration must be <0.5% (ideally 0.1%).
-
Rescue Wells: Pre-treat with 10 µM MG132 for 1 hour before adding the PROTAC if testing rescue.
-
Phase 2: Cell Lysis (Critical Step)
Proper lysis is crucial to solubilize the POI while preventing post-lysis degradation or deubiquitination.
-
Wash: Aspirate media and wash cells 2x with ice-cold PBS.
-
Lysis Buffer: Use RIPA Buffer supplemented with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor (if POI is phosphorylated)
-
Optional: 10 mM N-Ethylmaleimide (NEM) if analyzing ubiquitination status (inhibits deubiquitinases).
-
-
Collection: Scrape cells on ice. Transfer to microcentrifuge tubes.
-
Agitation: Incubate on ice for 20 minutes with intermittent vortexing.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect supernatant.
-
Quantification: Perform BCA assay to normalize total protein.
Phase 3: Western Blotting Workflow
Figure 2: Optimized Western Blot Workflow for Quantitative Degradation Analysis.
Key Technical Considerations:
-
Loading: Load 10-20 µg of total protein per lane.
-
Membrane: Nitrocellulose (0.45 µm) is standard; use PVDF (0.2 µm) for low molecular weight proteins.
-
Antibodies:
-
Primary: Anti-POI and Anti-Loading Control (GAPDH, Vinculin, or Beta-Actin).
-
Note: Ensure the Loading Control molecular weight does not interfere with the POI.
-
-
Detection: Use a high-sensitivity chemiluminescent substrate (e.g., ECL Prime) or Near-Infrared Fluorescence (Li-Cor) for better linearity.
Data Analysis & Interpretation
Quantitative Metrics
Quantify band intensity using software like ImageJ or Image Studio.
-
Normalization: Divide the POI signal by the Loading Control signal for each lane.
-
Relative to Vehicle: Normalize all treated samples to the DMSO control (set to 100%).
Calculating and
Plot the % Protein Remaining (Y-axis) vs. Log[PROTAC] (X-axis). Fit the data using a non-linear regression (4-parameter logistic equation) .
| Parameter | Definition | Target Value |
| Concentration at which 50% of the maximal degradation is achieved.[5] | < 100 nM (High Potency) | |
| The maximum percentage of protein degraded (bottom of the curve). | > 80% (High Efficacy) | |
| Hook Point | Concentration where degradation efficiency begins to reverse. | > |
Troubleshooting the Hook Effect
If you observe a "U-shaped" curve where the signal returns at high concentrations (e.g., >1 µM):
-
Cause: Formation of binary complexes (PROTAC-POI and PROTAC-CRBN) outcompeting the ternary complex [2].
-
Solution: This confirms the mechanism is PROTAC-driven. Do not discard the data; it validates the mode of action. Report the
at the nadir of the curve.
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Link
-
Pettersson, M., & Crews, C. M. (2019).[3] PROteolysis TArgeting Chimeras (PROTACs) — Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. Link
-
Hughes, S. J., et al. (2020). PROTAC-mediated degradation of Bruton's tyrosine kinase is inhibited by covalent binding to Cys481. Cell Chemical Biology, 27(9), 1151-1161. Link
-
Bio-Techne. (2023). Western Blot Analysis of PROTAC-Mediated Degradation. Application Note. Link
-
PubChem. (2023). 3-(2,6-Dioxopiperidin-1-yl)benzoic acid Compound Summary. National Library of Medicine. Link
Sources
Application Note: In Vitro Degradation Assays Using 3-(2,6-dioxopiperidin-1-yl)benzoic Acid
[1]
Introduction & Mechanistic Basis[1][2][3]
The Molecule: A Functionalized CRBN Handle
3-(2,6-dioxopiperidin-1-yl)benzoic acid is a specialized synthetic building block designed for the development of Proteolysis Targeting Chimeras (PROTACs). Structurally, it consists of a glutarimide ring (the pharmacophore responsible for binding Cereblon, CRBN) attached to a benzoic acid moiety.
Unlike Thalidomide or Pomalidomide, which are often derivatized at the phthalimide nitrogen or the 4-amino position, this molecule provides a carboxylic acid functional handle . This allows for facile amide coupling to amine-terminated linkers, enabling the rapid synthesis of degraders without complex protection/deprotection chemistry.
Mechanism of Action: Event-Driven Pharmacology
The utility of this molecule lies in its ability to recruit the E3 ubiquitin ligase complex (CRL4-CRBN). When conjugated to a ligand targeting a Protein of Interest (POI), the resulting PROTAC induces the formation of a ternary complex (POI-PROTAC-E3).[1][2][3][4][5][6] This proximity facilitates the transfer of ubiquitin from an E2 enzyme to the POI, marking it for proteasomal degradation.
Experimental Workflow Overview
To validate the efficacy of degraders built from this anchor, researchers must follow a three-phase workflow:
-
Chemical Conjugation: Linking the acid to a POI ligand.
-
Biophysical Validation: Confirming CRBN binding retention (Fluorescence Polarization).
-
Cellular Degradation: Quantifying POI knockdown (Western Blot/HiBiT).
Caption: Workflow from chemical synthesis of the anchor to biological degradation.
Phase I: Biophysical Validation (CRBN Binding)
Before proceeding to cellular assays, it is critical to verify that the conjugation of the linker to the benzoic acid handle has not sterically hindered CRBN binding.
Protocol: Fluorescence Polarization (FP) Competition Assay
Objective: Determine the IC50 of your synthesized PROTAC against a known fluorescent CRBN tracer (e.g., Cy5-Thalidomide).
Materials:
-
Recombinant Human CRBN-DDB1 Complex.
-
Tracer: Cy5-Thalidomide (Ex/Em: 630/690 nm).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.
-
Plate: Black, low-binding 384-well microplate.
Procedure:
-
Preparation: Dilute CRBN protein to a concentration equal to its Kd for the tracer (typically ~50–100 nM).
-
Tracer Mix: Prepare Cy5-Thalidomide at 10 nM in Assay Buffer.
-
Compound Titration: Prepare a 10-point serial dilution of your PROTAC (and the free 3-(2,6-dioxopiperidin-1-yl)benzoic acid as a control) in DMSO. Final DMSO concentration in assay should be <1%.
-
Incubation:
-
Read: Incubate for 60 min at RT and read Fluorescence Polarization (mP) on a multi-mode reader.
Acceptance Criteria:
-
The free acid (parent) should show an IC50 in the low micromolar/high nanomolar range.
-
The PROTAC should retain binding affinity (IC50 < 5 µM). If affinity is lost, the linker attachment point is sterically clashing.
Phase II: Cellular Degradation Assay (Western Blot)
This is the gold standard for verifying "Event-Driven" degradation.
Experimental Design & Controls
To claim a molecule is a PROTAC, you must prove three things:
-
Dose-Dependency: Degradation correlates with concentration.
-
CRBN-Dependence: Excess free ligand blocks degradation.
-
Proteasome-Dependence: Proteasome inhibitors block degradation.[8]
| Condition | Reagent Added | Purpose | Expected Result |
| Vehicle | DMSO | Baseline | 100% Protein Signal |
| Test | PROTAC (0.1 nM – 10 µM) | Measure Potency | Loss of Signal (Sigmoidal) |
| Competition | PROTAC + Excess Pomalidomide (10 µM) | Prove E3 Mechanism | Rescue of Signal (No degradation) |
| Rescue | PROTAC + MG-132 (10 µM) | Prove UPS Mechanism | Rescue of Signal |
Step-by-Step Protocol
1. Cell Culture and Treatment[9]
-
Cell Line: HEK293T, HeLa, or disease-relevant line (e.g., MM1.S for myeloma).
-
Seeding: Plate cells in 6-well plates (0.5 x 10^6 cells/well) 24 hours prior to treatment.
-
Dosing: Treat cells with PROTAC for 6 to 18 hours .
-
Note: 3-(2,6-dioxopiperidin-1-yl)benzoic acid derivatives often show rapid kinetics. A time-course (4h, 8h, 24h) is recommended for initial characterization.
-
2. Lysis and Harvesting
-
Wash cells 2x with ice-cold PBS.
-
Lyse in RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
Critical: Add 10 mM N-Ethylmaleimide (NEM) to the lysis buffer if monitoring ubiquitination, to inhibit deubiquitinases.
-
-
Clarify lysate by centrifugation (14,000 x g, 15 min, 4°C).
3. Immunoblotting[2][5][9]
-
Load 20–30 µg total protein per lane.
-
Primary Antibodies:
-
Anti-[Target Protein] (e.g., BRD4, KRAS).
-
Anti-CRBN (to ensure ligase levels aren't affected).
-
Anti-GAPDH/Vinculin (Loading Control).
-
-
Detection: Chemiluminescence (ECL).[9] Ensure exposure is within the linear dynamic range.
Data Analysis & The "Hook Effect"
PROTACs exhibit a non-monotonic dose-response curve known as the Hook Effect .[6]
Understanding the Hook Effect
At very high concentrations of PROTAC, the binary complexes (PROTAC-POI and PROTAC-CRBN) outcompete the formation of the productive ternary complex (POI-PROTAC-CRBN).
-
Low Concentration: Little ternary complex formed.
-
Optimal Concentration: Maximum ternary complex = Maximum Degradation (Dmax).
-
High Concentration: "Hook" appears; degradation efficiency decreases as PROTAC molecules saturate both POI and E3 separately.
Calculating DC50 and Dmax
Quantify bands using densitometry (e.g., ImageJ). Normalize Target signal to Loading Control signal.
-
Dmax (Maximum Degradation): The lowest normalized protein level observed (e.g., 5% remaining = 95% Dmax).
-
DC50 (Concentration for 50% Degradation): The concentration at which half of the Dmax is achieved.
Equation for Fitting:
Use a bell-shaped or biphasic dose-response model in GraphPad Prism if the Hook effect is prominent. For standard potency, use:
Troubleshooting Guide
| Observation | Root Cause | Solution |
| No Degradation | Poor Cell Permeability | The benzoic acid moiety can be polar. Ensure the linker/POI ligand balances lipophilicity (cLogP 3–5). |
| No Degradation | Linker Steric Clash | The linker length may be insufficient. Synthesize analogs with PEG3, PEG5, or Alkyl-C6 linkers. |
| Cytotoxicity | Off-target effects | Perform a CellTiter-Glo assay. 3-(2,6-dioxopiperidin-1-yl)benzoic acid derivatives can degrade IKZF1/3 (neosubstrates). Check IKZF1/3 levels. |
| Weak Band Signal | Low Basal Expression | Use a cell line with higher endogenous expression or transfect a HiBiT-tagged construct. |
References
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. Link
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Link
-
BPS Bioscience. Cereblon Binding Assay Kit (FP) Protocol. Link
-
Promega. NanoBRET™ TE Intracellular E3 Ligase Assays. Link
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Link
Sources
- 1. opendata.uni-halle.de [opendata.uni-halle.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. refeyn.com [refeyn.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. escholarship.org [escholarship.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of 3-(2,6-dioxopiperidin-1-yl)benzoic acid-based PROTACs for Prostate Cancer
For: Researchers, scientists, and drug development professionals
Introduction: A New Paradigm in Prostate Cancer Therapy
Prostate cancer remains a significant global health challenge, with the androgen receptor (AR) continuing to be a primary therapeutic target.[1][2] However, the emergence of resistance to conventional AR inhibitors, often through receptor mutations or overexpression, necessitates innovative therapeutic strategies.[2] Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond simple protein inhibition to induce targeted protein degradation.[3][4]
This guide provides a comprehensive overview and detailed protocols for the development of PROTACs for prostate cancer, with a specific focus on those utilizing 3-(2,6-dioxopiperidin-1-yl)benzoic acid , a derivative of the well-established Cereblon (CRBN) E3 ligase ligand, pomalidomide.[5] By hijacking the cell's own ubiquitin-proteasome system (UPS), these heterobifunctional molecules can effectively eliminate the AR protein, offering a promising strategy to overcome resistance mechanisms.[3] We will delve into the rationale behind the design, synthesis, and evaluation of these targeted protein degraders, providing both the "how" and the "why" to empower your research and development efforts.
The PROTAC Mechanism of Action: Orchestrating Protein Degradation
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), in this case, the Androgen Receptor; a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN); and a linker that connects these two moieties.[6][7] The synergy of these components induces the formation of a ternary complex between the AR, the PROTAC, and the CRBN E3 ligase.[8][9] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the AR, marking it for degradation by the 26S proteasome.[3] The PROTAC is then released to catalytically induce the degradation of additional AR molecules.
Figure 1: General mechanism of PROTAC-mediated AR degradation.
Part 1: Synthesis of a Model CRBN-based AR PROTAC
The synthesis of a PROTAC is a modular process, typically involving the separate synthesis of the POI ligand and the E3 ligase ligand, followed by their conjugation via a linker. Here, we outline a representative synthesis of a model AR PROTAC using 3-(2,6-dioxopiperidin-1-yl)benzoic acid as the CRBN-recruiting moiety and a generic amine-functionalized AR ligand.
Protocol 1: Synthesis of a Model AR PROTAC
Objective: To synthesize a model AR PROTAC via amide coupling of an amine-functionalized AR ligand with 3-(2,6-dioxopiperidin-1-yl)benzoic acid.
Materials:
-
3-(2,6-dioxopiperidin-1-yl)benzoic acid
-
Amine-functionalized AR ligand (POI-NH2)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Reversed-phase C18 column for HPLC purification
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry round-bottom flask, dissolve 3-(2,6-dioxopiperidin-1-yl)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 10-15 minutes to allow for the formation of the activated ester.
-
-
Amide Coupling:
-
In a separate flask, dissolve the amine-functionalized AR ligand (POI-NH2) (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution of the AR ligand.
-
Slowly add the activated ester solution from step 1 to the AR ligand solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
-
Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Flash Column Chromatography (Initial Purification):
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to remove major impurities.
-
-
Reversed-Phase Preparative HPLC (Final Purification):
-
For high purity required for biological assays, further purify the partially purified PROTAC using reversed-phase preparative HPLC with a C18 column.[10]
-
A typical mobile phase system would be a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.
-
Collect fractions containing the pure PROTAC and lyophilize to obtain the final product as a solid.
-
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using:
-
LC-MS: To determine the molecular weight and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
-
Part 2: In Vitro Evaluation of PROTAC Efficacy
A series of in vitro assays are crucial to characterize the synthesized PROTAC and validate its mechanism of action. These assays assess the PROTAC's ability to bind its targets, induce ternary complex formation, promote ubiquitination, and ultimately lead to the degradation of the AR protein in prostate cancer cells.
Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity of the PROTAC to AR and CRBN individually (binary interactions) and the formation and stability of the AR-PROTAC-CRBN ternary complex.
Principle: SPR is a label-free technique that monitors biomolecular interactions in real-time by detecting changes in the refractive index at a sensor chip surface where a ligand is immobilized.[5][11]
Figure 2: Workflow for SPR-based analysis of ternary complex formation.
Procedure:
-
Immobilization:
-
Immobilize a biotinylated CRBN E3 ligase complex onto a streptavidin-coated SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN to determine the binary binding affinity (KD).
-
In a separate experiment, immobilize the AR protein and inject the PROTAC to determine its binding affinity to the target.
-
-
Ternary Complex Analysis:
-
Prepare a solution of the AR protein at a near-saturating concentration.
-
Pre-incubate this AR solution with a dilution series of the PROTAC.
-
Inject the pre-incubated PROTAC-AR mixtures over the immobilized CRBN.
-
The increased binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams from the binary and ternary binding experiments to appropriate binding models (e.g., 1:1 Langmuir) to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α = KDbinary / KDternary) to quantify the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.
-
Protocol 3: Androgen Receptor Degradation Assessment by In-Cell Western (ICW)
Objective: To quantify the dose-dependent degradation of AR in prostate cancer cell lines following PROTAC treatment.
Principle: The In-Cell Western is a quantitative immunofluorescence-based assay performed in a microplate format, offering higher throughput than traditional Western blotting.[8]
Procedure:
-
Cell Seeding and Treatment:
-
Seed prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Fixation and Permeabilization:
-
Fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., LI-COR Intercept® Blocking Buffer or a solution containing fish gelatin).
-
Incubate with a primary antibody specific for the Androgen Receptor.
-
Wash the plate and incubate with a near-infrared fluorescently-labeled secondary antibody.
-
-
Normalization and Imaging:
-
A cell-permeant DNA stain (e.g., DRAQ5™) or a total protein stain can be used for normalization of the signal to cell number.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey®).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the AR signal in each well and normalize it to the cell number signal.
-
Plot the normalized AR levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
-
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | AR | CRBN | VCaP, LNCaP | < 1 | > 90 | [1] |
| ARD-69 | AR | VHL | LNCaP | 0.86 | > 95 | [1][12][13] |
| ARD-69 | AR | VHL | VCaP | 0.76 | > 95 | [1][12][13] |
| ARD-69 | AR | VHL | 22Rv1 | 10.4 | > 95 | [1][12][13] |
| ARD-266 | AR | VHL | LNCaP, VCaP, 22Rv1 | 0.2 - 1 | > 95 | [14] |
| ARD-2051 | AR | CRBN | LNCaP, VCaP | 0.6 | > 90 | [15] |
| Z15 | AR/AR-V7 | Unknown | LNCaP | 1050 | N/A | [6] |
| Z15 | AR/AR-V7 | Unknown | 22Rv1 | 1160 (AR), 2240 (AR-V7) | N/A | [6] |
Table 1: Degradation efficiency of selected AR-PROTACs in prostate cancer cell lines.
Protocol 4: Assessment of AR Ubiquitination by TUBE Pull-Down Assay
Objective: To confirm that PROTAC-induced AR degradation is mediated by the ubiquitin-proteasome system by detecting poly-ubiquitinated AR.
Principle: Tandem Ubiquitin Binding Entities (TUBEs) are engineered proteins with a high affinity for poly-ubiquitin chains.[2] TUBE-conjugated resins can be used to pull down poly-ubiquitinated proteins from cell lysates for subsequent detection by Western blotting.[2]
Procedure:
-
Cell Treatment and Lysis:
-
Treat prostate cancer cells with the PROTAC, a vehicle control, and the PROTAC in combination with a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will lead to the accumulation of poly-ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase (DUB) inhibitors to preserve the ubiquitinated state of proteins.
-
-
TUBE Pull-Down:
-
Incubate the cell lysates with TUBE-conjugated agarose or magnetic beads to capture poly-ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using an anti-AR antibody. An increase in high molecular weight smeared bands corresponding to poly-ubiquitinated AR in the PROTAC-treated samples (especially with proteasome inhibition) confirms the mechanism of action.
-
Part 3: Functional Characterization of AR-PROTACs in Prostate Cancer Cells
Beyond demonstrating AR degradation, it is essential to assess the functional consequences of AR depletion in prostate cancer cells.
Protocol 5: Cell Viability Assay
Objective: To determine the effect of AR degradation on the proliferation and viability of prostate cancer cells.
Procedure:
-
Cell Seeding and Treatment:
-
Seed prostate cancer cells in a 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS assay).
-
Measure the luminescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cell viability against the PROTAC concentration and calculate the IC50 (concentration that inhibits cell growth by 50%).
-
Protocol 6: Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
Objective: To confirm that AR degradation leads to the downregulation of AR-regulated gene transcription.
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat prostate cancer cells with the PROTAC at various concentrations.
-
Extract total RNA from the cells.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
-
qRT-PCR:
-
Perform qRT-PCR using primers specific for known AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene for normalization (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method. A dose-dependent decrease in the expression of AR target genes indicates successful functional knockdown of the AR signaling pathway.
-
Conclusion and Future Perspectives
The development of PROTACs targeting the Androgen Receptor using CRBN ligands such as 3-(2,6-dioxopiperidin-1-yl)benzoic acid offers a powerful and promising therapeutic strategy for prostate cancer.[8] The protocols and application notes provided herein offer a comprehensive guide for the synthesis, in vitro evaluation, and functional characterization of these novel targeted protein degraders.
As the field of targeted protein degradation continues to evolve, further research into optimizing linker chemistry, exploring novel E3 ligase ligands, and developing strategies to overcome potential off-target effects will be crucial.[3] The robust and systematic evaluation of PROTAC candidates, as outlined in this guide, will be instrumental in advancing these next-generation therapeutics from the laboratory to the clinic, ultimately providing new hope for patients with prostate cancer.
References
- BenchChem. (2025). Application Notes and Protocols for Measuring Ternary Complex Formation Using Surface Plasmon Resonance (SPR). BenchChem.
- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences.
- The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degrad
- Selective androgen receptor degrader (SARD)
- Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. UroToday.
- Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Rockland Immunochemicals.
- BenchChem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS. BenchChem.
- Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers. PMC.
- Graphviz. (2015). Drawing graphs with dot. Graphviz.
- Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities. PMC.
- Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC)
- BenchChem. (2025).
- Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR)
- Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Predicting PROTAC-targeted Degradation and Designing Androgen Receptor Degraders with AiPROTAC.
- (A) Dose response curves, DC 50 and Dmax calculations for compounds 7...
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. PMC.
- Targeting the Androgen Receptor in AR-Dependent Prost
- Thermo Fisher Scientific. (n.d.). Pull-Down Assays. Thermo Fisher Scientific - US.
- BenchChem. (2025).
- BenchChem. (2025).
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- R&D Systems. (n.d.).
- G4-PROTAC: Targeted degradation of a G-quadruplex binding protein. The Royal Society of Chemistry.
- Coupling Reagents.
- San Diego State University. (n.d.). His Tag Pulldown Co-Precipitation Interaction Assay Protocol.
- Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.
- BenchChem. (2025). Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis. BenchChem.
- Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online, 19(1), 2212-2227.
- Graphviz tutorial. YouTube.
- Creative BioMart. (2024). Protocol of Preparation of Ubiquitinated Protein Samples.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online, 11(3), 237-249.
- PROTAC-induced Protein Structural Dynamics in Targeted Protein Degrad
- HPLC purification of peptides and miniature proteins.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prost
- In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor. PMC.
Sources
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arvinas.com [arvinas.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 7. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lifesensors.com [lifesensors.com]
- 12. researchgate.net [researchgate.net]
- 13. urotoday.com [urotoday.com]
- 14. Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: Designing PROTAC Linkers for 3-(2,6-dioxopiperidin-1-yl)benzoic Acid
Abstract & Scope
This guide details the strategic design and synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing 3-(2,6-dioxopiperidin-1-yl)benzoic acid as the E3 ligase recruiting moiety.[1] Unlike standard phthalimide-based ligands (e.g., Pomalidomide), this building block features a glutarimide ring directly N-linked to a benzoic acid scaffold.[1] The carboxylic acid functional group serves as the critical "exit vector" for linker attachment.
This note addresses the specific challenges of this scaffold—primarily the hydrolytic instability of the glutarimide ring—and provides a robust, self-validating workflow for generating active degraders.
Rational Design Principles
The Exit Vector Strategy
The meta-position of the carboxylic acid relative to the glutarimide allows the linker to extend away from the Cereblon (CRBN) binding pocket, minimizing steric clash. When designing the linker, the "exit vector" determines the trajectory of the Target Protein (POI) ligand.
-
Recommendation: Use rigid linkers (e.g., piperazine-based) initially to define the trajectory, followed by flexible PEG chains to allow conformational sampling.
Linker Composition & Length (The "Goldilocks" Zone)
Linker length is the primary determinant of Ternary Complex cooperativity (
-
Too Short (< 4 atoms): Steric clash prevents simultaneous binding of POI and E3.
-
Too Long (> 20 atoms): Entropic penalty reduces binding affinity; "Hook Effect" dominates at lower concentrations.[1]
-
Optimal Starting Library: Synthesize a focused library of 3 linkers:
Visualizing the Design Logic
The following diagram illustrates the structural logic required to induce the ternary complex.
Figure 1: Structural logic of the PROTAC Ternary Complex. The benzoic acid handle connects the E3 ligand to the linker, enabling the recruitment of the POI to Cereblon.
Synthetic Protocol: Amide Coupling
Critical Challenge: The glutarimide ring (2,6-dioxopiperidine) is susceptible to base-catalyzed hydrolysis (ring-opening), which destroys CRBN binding affinity.[1] Solution: Use anhydrous conditions, non-nucleophilic bases, and avoid prolonged exposure to basic aqueous workups.
Materials
-
Building Block: 3-(2,6-dioxopiperidin-1-yl)benzoic acid (1.0 equiv)
-
Amine-Linker-Warhead: Functionalized amine precursor (1.1 equiv)[1]
-
Coupling Reagent: HATU (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step Procedure
-
Activation (The "Pre-activation" Method):
-
Coupling:
-
Workup (Crucial for Glutarimide Stability):
-
Do NOT perform a standard saturated NaHCO3 wash.[1] The high pH will open the glutarimide ring.
-
Preferred: Dilute reaction with DMSO and proceed directly to Prep-HPLC.[1]
-
Alternative: Dilute with Ethyl Acetate, wash once with 0.1 N HCl (acidic wash stabilizes the ring), then Brine. Dry over Na2SO4 and concentrate.
-
-
Purification:
Figure 2: Reaction workflow emphasizing checkpoints to preserve the glutarimide ring integrity.
Biological Validation (The Self-Validating System)[1]
To confirm the molecule works as a PROTAC and not just an inhibitor, you must prove mechanism-dependent degradation .
Assay 1: Binary Binding (Fluorescence Polarization)[1]
-
Purpose: Verify the linker attachment didn't destroy binding to CRBN.
-
Method: Competitive displacement of a fluorescent Thalidomide probe.
-
Success Criteria: The synthesized PROTAC should displace the probe with an IC50 < 1 µM.
Assay 2: Degradation & The "Hook Effect" (Western Blot)
-
Protocol: Treat cells with increasing concentrations of PROTAC (0, 1, 10, 100, 1000, 10000 nM) for 16–24 hours.
-
Readout: Western Blot for the Target Protein (POI) and Vinculin/GAPDH (loading control).
-
The Self-Validating Signal:
Assay 3: Competition Control (Rescue Experiment)
-
Protocol: Co-treat cells with the PROTAC (at DC50) + Excess free Pomalidomide (10–20 µM).
-
Result: Degradation should be blocked (rescued). This confirms the degradation is CRBN-mediated.[1]
Data Presentation Template
When recording your results, use the following structure to allow for rapid SAR (Structure-Activity Relationship) analysis.
| Compound ID | Linker Type | Linker Length (Atoms) | CRBN IC50 (µM) | DC50 (nM) | Dmax (%) | Hook Effect Observed? |
| PT-001 | Alkyl | 4 | 0.5 | >1000 | 10 | No |
| PT-002 | PEG | 8 | 0.6 | 50 | 95 | Yes (>5 µM) |
| PT-003 | PEG | 12 | 0.7 | 120 | 80 | Yes (>10 µM) |
References
-
Bondeson, D. P., et al. (2015).[1] Catalytic in vivo protein knockdown by small-molecule PROTACs.[1] Nature Chemical Biology.[1] Link
-
Cyrus, K., et al. (2011).[1] Impact of linker length on the activity of PROTACs.[2][3] Molecular BioSystems.[1] Link
-
Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology.[1] Link
-
Neklesa, T. K., et al. (2017).[1] Targeted protein degradation by PROTACs.[1][2][3][4][5][6] Pharmacology & Therapeutics.[1][2] Link
-
Bartlett, D. W., & Gilbert, A. M. (2022). Linkerology in PROTAC design. Chemical Society Reviews.[1] Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]
- 6. Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05138F [pubs.rsc.org]
Application Notes and Protocols: Cell Permeability Assays for 3-(2,6-dioxopiperidin-1-yl)benzoic Acid-Based PROTACs
Authored by a Senior Application Scientist
Introduction: The Permeability Hurdle in Degrading Undruggable Targets
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] Among the most utilized E3 ligases in PROTAC design is Cereblon (CRBN), engaged by ligands derived from thalidomide and its analogs, such as 3-(2,6-dioxopiperidin-1-yl)benzoic acid.
While the catalytic nature of PROTACs is a significant advantage, their efficacy is fundamentally dependent on their ability to cross the cell membrane to reach their intracellular targets.[4][5] However, the very structure of a PROTAC—two distinct ligands joined by a linker—often results in a molecule with a high molecular weight (MW > 800 Da) and a large polar surface area (PSA).[4][6] These characteristics place them outside the conventional "Rule of Five" space for oral bioavailability and often correlate with poor cell permeability.[7][8]
For researchers developing 3-(2,6-dioxopiperidin-1-yl)benzoic acid-based PROTACs, a robust and nuanced understanding of their permeability is not just a matter of academic interest but a critical determinant of their therapeutic potential. This guide provides a detailed exploration of the key assays for evaluating the cell permeability of these PROTACs, emphasizing not just the "how" but the "why" behind each experimental choice.
Challenges in Assessing Permeability of 3-(2,6-dioxopiperidin-1-yl)benzoic Acid-Based PROTACs
The unique physicochemical properties of these PROTACs present several challenges in accurately measuring their cell permeability:
-
Low Passive Permeability: The high molecular weight and large polar surface area inherent to PROTACs often lead to low passive diffusion across the lipid bilayer of the cell membrane.[7][9]
-
Efflux Transporter Substrates: PROTACs can be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), leading to low intracellular concentrations despite seemingly adequate passive permeability.[10]
-
Low Solubility and Non-Specific Binding: The complex and often lipophilic nature of PROTACs can lead to poor aqueous solubility and non-specific binding to assay plates and cell monolayers, resulting in low recovery and inaccurate permeability measurements.[11][12][13]
-
"Chameleon" Effect: Some PROTACs can adopt different conformations in different environments, potentially forming intramolecular hydrogen bonds in nonpolar environments to shield polar groups and enhance permeability, a phenomenon that can be difficult to predict.[14]
A multi-assay approach is therefore essential to build a comprehensive permeability profile for these molecules.
Recommended Assay Cascade for Permeability Assessment
A tiered approach, starting with a high-throughput screen for passive permeability followed by a more physiologically relevant cell-based assay, is recommended.
High-Throughput Screening: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a cell-free, cost-effective method for rapidly assessing the passive diffusion of a large number of compounds.[3][12][15] It measures the ability of a compound to permeate from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[15][16]
Causality Behind Experimental Choices:
-
Why start with PAMPA? Its high-throughput nature allows for the early-stage filtering of compounds with extremely poor passive permeability, conserving resources for more complex assays.[15] It isolates passive diffusion, providing a baseline understanding of the molecule's ability to cross a lipid barrier without the confounding effects of active transport.[16]
-
Lipid Composition: The choice of lipids for the artificial membrane is critical. A common choice is a solution of lecithin in dodecane, which mimics the general composition of a cell membrane.[1][17]
Experimental Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol for PAMPA
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plate
-
Lecithin
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compound
-
LC-MS/MS system
Procedure:
-
Membrane Preparation: Prepare a 1% (w/v) solution of lecithin in dodecane and sonicate to ensure complete dissolution.[17] Carefully add 5 µL of this lipid solution to each well of the donor filter plate, ensuring the entire filter surface is coated.[1]
-
Compound Preparation: Prepare a stock solution of the PROTAC in DMSO. Dilute the stock with PBS to the desired final concentration in the donor wells. The final DMSO concentration should be kept low (<1%) to avoid compromising membrane integrity.[1]
-
Assay Setup: Add 300 µL of PBS to each well of the 96-well acceptor plate.[17] Add 200 µL of the diluted PROTAC solution to each well of the lipid-coated donor plate.[1]
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate. Incubate the assembly at room temperature for 4-16 hours in a humidified chamber to minimize evaporation.[1]
-
Quantification: After incubation, separate the donor and acceptor plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.[1]
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (VA / (Area × time)) × -ln(1 - ([C]A / [C]eq))
Where:
-
VA is the volume of the acceptor well.
-
Area is the surface area of the filter.
-
time is the incubation time in seconds.
-
[C]A is the concentration of the PROTAC in the acceptor well.
-
[C]eq is the theoretical equilibrium concentration.
In-Depth Analysis: Caco-2 Permeability Assay
The Caco-2 permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[10] It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[9]
Causality Behind Experimental Choices:
-
Why use Caco-2 cells? This model is more physiologically relevant than PAMPA as it incorporates both passive diffusion and active transport mechanisms, including the potential for efflux by transporters like P-gp, which are often involved in PROTAC transport.[1][10]
-
Bidirectional Assessment: Running the assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions is crucial. A B-A Papp value significantly higher than the A-B Papp value (efflux ratio > 2) indicates that the PROTAC is a substrate for an efflux transporter.[9]
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is paramount for reliable data. Transepithelial electrical resistance (TEER) is measured before the assay to ensure the formation of tight junctions.[1]
Experimental Workflow for Caco-2 Permeability Assay
Sources
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Application Notes and Protocols: Leveraging 3-(2,6-dioxopiperidin-1-yl)benzoic acid for Targeted Protein Degradation via Cereblon Recruitment
Introduction: A New Paradigm in Therapeutic Intervention
The landscape of drug discovery is undergoing a significant transformation, moving beyond traditional occupancy-based inhibition to embrace event-driven pharmacology. At the forefront of this evolution is the field of targeted protein degradation (TPD), a powerful strategy that harnesses the cell's own machinery to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) have emerged as a leading modality within TPD. These heterobifunctional molecules are designed to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3-(2,6-dioxopiperidin-1-yl)benzoic acid, a key building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ligase. The glutarimide moiety of this compound is essential for binding to CRBN, making it a cornerstone in the design of a significant number of potent and selective protein degraders.[3][4] We will delve into the underlying mechanism of CRBN-mediated degradation, provide a strategic workflow for PROTAC development, and offer detailed protocols for the essential assays required to characterize and validate these novel therapeutic agents.
The Central Role of Cereblon in Targeted Protein Degradation
The CRBN E3 ligase complex, part of the Cullin-RING ligase (CRL) family, has become a workhorse in the TPD field. Its recruitment by small molecules containing a glutarimide or related imide structure forms the basis for the activity of both molecular glues and a large class of PROTACs.[3][4]
Mechanism of Action: Engineering Protein Destruction
The process of CRBN-mediated protein degradation initiated by a PROTAC can be dissected into several key steps:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct warheads, facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1] The 3-(2,6-dioxopiperidin-1-yl)benzoic acid-derived moiety of the PROTAC binds to CRBN, while the other end of the PROTAC engages the POI. The stability and conformation of this ternary complex are critical determinants of degradation efficiency.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, CRBN, as part of the CRL4-CRBN complex, brings the ubiquitin-conjugating enzyme (E2) into close proximity with the POI. This proximity-induced event leads to the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cellular environment. The PROTAC molecule, having catalyzed this process, is then released and can engage in further rounds of degradation.
Visualizing the Pathway: CRBN-Mediated Protein Degradation
Caption: A typical experimental workflow for PROTAC characterization.
Phase 2: In Vitro Characterization
Before proceeding to cellular assays, it is crucial to confirm that the synthesized PROTAC retains binding to both the POI and CRBN and can facilitate the formation of a stable ternary complex.
Protocol 1: In Vitro Binding Assays
Objective: To determine the binding affinities of the PROTAC for the POI and CRBN individually.
Methods:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (k_on, k_off) and equilibrium dissociation constants (K_D).
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding (ΔH, ΔS, K_D).
-
Fluorescence Polarization (FP): A solution-based method to determine binding affinity, often used in a competitive format.
Example Protocol (SPR):
-
Immobilize the purified POI or CRBN-DDB1 complex onto a sensor chip.
-
Prepare a dilution series of the PROTAC in a suitable running buffer.
-
Inject the PROTAC solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model to determine the kinetic and affinity constants.
Protocol 2: Ternary Complex Formation Assays
Objective: To demonstrate that the PROTAC can induce the formation of a ternary complex between the POI and CRBN.
Methods:
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore.
-
AlphaLISA/AlphaScreen: A bead-based proximity assay that generates a chemiluminescent signal when the donor and acceptor beads are brought into close proximity.
Example Protocol (TR-FRET):
-
Label the purified POI and CRBN-DDB1 complex with compatible TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophores, respectively.
-
In a microplate, incubate a fixed concentration of the labeled proteins with a serial dilution of the PROTAC.
-
After incubation, read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).
| Assay | Principle | Key Output(s) |
| SPR | Mass change on a surface | K_D, k_on, k_off |
| ITC | Heat change upon binding | K_D, ΔH, ΔS |
| FP | Change in polarized light | K_D, IC50 |
| TR-FRET | Energy transfer | TC50, relative complex formation |
| AlphaLISA/AlphaScreen | Singlet oxygen transfer | TC50, relative complex formation |
Table 1: Comparison of In Vitro Biophysical Assays
Phase 3: Cellular Characterization
The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Protocol 3: Cellular Degradation Assay
Objective: To quantify the degradation of the endogenous POI in cells upon treatment with the PROTAC.
Methods:
-
Western Blotting: The most common method for assessing protein levels.
-
In-Cell Western/On-Cell Western: A quantitative immunofluorescence-based assay performed in a microplate format.
-
Reporter Assays: Utilizes a fusion of the POI with a reporter protein (e.g., Luciferase, GFP, HiBiT) to monitor protein levels.
Example Protocol (Western Blotting):
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for the POI.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 4: Target Ubiquitination Assay
Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Methods:
-
In Vitro Ubiquitination Assay: Reconstitutes the ubiquitination cascade in a test tube with purified components.
-
Cellular Ubiquitination Assay: Involves immunoprecipitation of the POI from PROTAC-treated cells followed by western blotting for ubiquitin.
Example Protocol (Cellular Ubiquitination):
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 1-4 hours). The proteasome inhibitor prevents the degradation of the ubiquitinated POI.
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitate the POI using a specific antibody.
-
Elute the immunoprecipitated proteins and analyze by western blotting using an anti-ubiquitin antibody. An increase in the poly-ubiquitin smear in the PROTAC-treated sample indicates target ubiquitination.
| Assay | Principle | Key Output(s) |
| Western Blotting | Antibody-based detection of protein | DC50, Dmax, degradation kinetics |
| In-Cell Western | Quantitative immunofluorescence | DC50, Dmax |
| Reporter Assays (e.g., HiBiT) | Luminescence/Fluorescence measurement | DC50, Dmax, real-time degradation kinetics |
| Cellular Ubiquitination | Immunoprecipitation and western blotting | Confirmation of POI ubiquitination |
Table 2: Key Cellular Assays for PROTAC Evaluation
Phase 4: Selectivity and Functional Analysis
A critical aspect of PROTAC development is to ensure its selectivity for the intended target and to understand the downstream functional consequences of protein degradation.
Protocol 5: Proteomic Profiling for Selectivity
Objective: To assess the global protein expression changes in response to PROTAC treatment and identify any off-target degradation.
Method:
-
Mass Spectrometry-based Proteomics (e.g., TMT, SILAC, Label-free quantification):
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Identify and quantify the proteins in each sample.
-
Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated.
-
Downstream Functional Assays
The choice of functional assays will be dependent on the specific role of the POI. These may include cell viability assays, cell cycle analysis, reporter gene assays, or phenotypic screens.
Conclusion
3-(2,6-dioxopiperidin-1-yl)benzoic acid is a versatile and powerful building block for the development of CRBN-recruiting PROTACs. By understanding the mechanism of action and employing a systematic workflow of in vitro and cellular assays, researchers can effectively design, synthesize, and characterize novel protein degraders with significant therapeutic potential. The protocols and strategies outlined in this application note provide a comprehensive guide to navigate the exciting and rapidly evolving field of targeted protein degradation.
References
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- Chen, H., et al. (2018). Discovery of potent and selective STAT3 degraders.
- Lu, G., et al. (2015). The molecular mechanism of action of the immunomodulatory drugs thalidomide, pomalidomide, and lenalidomide in the treatment of multiple myeloma. Blood, 125(20), 3149-3159.
- Steinebach, C., et al. (2018). A new class of potent and selective BRD9 degraders. Journal of Medicinal Chemistry, 61(12), 5229-5244.
- Zhou, Y., et al. (2018). Discovery of a first-in-class, potent, and orally bioavailable BRD4 degrader. Journal of Medicinal Chemistry, 61(3), 967-980.
- Capitosti, S. M., et al. (2003). Synthesis and biological evaluation of thalidomide analogues. Bioorganic & Medicinal Chemistry Letters, 13(17), 2865-2868.
- Bemis, T. A., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Chemical Science, 12(12), 4384-4394.
- Imaide, S., et al. (2020). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 15(18), 2846-2851.
- He, Y., et al. (2025). Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Journal of Medicinal Chemistry.
- Kim, J. H., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Scientific Reports, 12(1), 18123.
- Shrestha, G., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Zhang, X., et al. (2023). PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. Acta Pharmaceutica Sinica B, 13(10), 4253-4266.
- Weindl, D., et al. (2025). PROTACs improve selectivity for targeted proteins. Drug Discovery Today.
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Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 3-(2,6-dioxopiperidin-1-yl)benzoic acid
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-(2,6-dioxopiperidin-1-yl)benzoic acid. The following sections provide a structured approach, from fundamental principles to detailed protocols, to effectively solubilize this compound for various experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low aqueous solubility of 3-(2,6-dioxopiperidin-1-yl)benzoic acid at neutral pH?
The structure of 3-(2,6-dioxopiperidin-1-yl)benzoic acid contains a benzoic acid functional group.[1] Like other carboxylic acids, its solubility in water is highly dependent on the pH of the solution.[2][3] At neutral or acidic pH, the carboxylic acid group (–COOH) is protonated and uncharged, making the molecule less polar and thus poorly soluble in water. To enhance solubility, the pH must be raised to deprotonate the acid into its more polar and soluble carboxylate salt form (–COO⁻).[4][5][6]
Q2: What is the recommended starting solvent for preparing a concentrated stock solution for in vitro assays?
For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a standard choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[7][8] N,N-dimethylformamide (DMF) can also be used. The goal is to create a high-concentration stock that can be serially diluted into your aqueous experimental medium. It is critical to be aware of the final solvent concentration in your assay, as concentrations of DMSO above 1% can be cytotoxic to many cell lines, and even lower concentrations can have biological effects.[9][10]
Q3: Is heating a viable method to increase the solubility of this compound?
Heating can temporarily increase the solubility of many compounds, including 3-(2,6-dioxopiperidin-1-yl)benzoic acid.[11] However, this often leads to a supersaturated solution, and the compound is likely to precipitate out as the solution cools to ambient or physiological temperatures. This method should be used with caution and is generally not recommended for creating stable stock solutions. The chemical stability of the compound at elevated temperatures should also be considered.
Q4: Can I use a salt form of the compound to improve solubility?
Yes, converting the acid to a salt is one of the most effective strategies to increase aqueous solubility.[12][13] While a pre-formed salt may not be commercially available, you can easily form a salt in situ by dissolving the acidic compound in a basic solution. The protocol for this is detailed in the troubleshooting guide below.
Troubleshooting Guides: Protocols and Best Practices
Guide 1: Solubility Enhancement via pH Adjustment
This is the most direct and effective method for solubilizing carboxylic acid-containing compounds in aqueous buffers for applications like cell culture or biochemical assays.
Principle: The solubility of a weak acid increases significantly as the pH of the solution is raised above its acid dissociation constant (pKa). According to Le Châtelier's principle, adding a base (OH⁻) removes protons (H⁺) from the solution, shifting the equilibrium from the insoluble acid form (R-COOH) to the highly soluble conjugate base salt form (R-COO⁻).[4][5][6]
Experimental Protocol:
-
Weigh Compound: Accurately weigh the required mass of 3-(2,6-dioxopiperidin-1-yl)benzoic acid.
-
Initial Suspension: Add the compound to approximately 90% of your final desired volume of aqueous buffer (e.g., PBS, TRIS). The compound will likely form a suspension.
-
Basification: While continuously stirring the suspension, add a suitable base such as 1 M NaOH dropwise.
-
Monitor pH & Dissolution: Use a calibrated pH meter to monitor the pH. Continue adding the base slowly until the compound is fully dissolved. The solution should become clear.
-
Final pH Adjustment: Carefully adjust the solution to the final target pH required for your experiment. Be cautious not to overshoot, as a pH far from physiological conditions can harm cells or affect protein activity.
-
q.s. to Final Volume: Add the remaining buffer to reach the final volume and concentration.
-
Sterilization: For cell-based applications, sterile filter the final solution using a 0.22 µm syringe filter.
Causality Behind Experimental Choices:
-
Stirring: Ensures efficient mixing and prevents localized high pH, promoting uniform dissolution.
-
Dropwise Addition of Base: Allows for precise control over the pH and prevents potential degradation of the compound that could occur with a rapid, large pH shift.
-
pH Monitoring: Essential to ensure the final solution is at a pH that is compatible with the biological system being tested.[2]
Visualization: pH Adjustment Workflow
Caption: A step-by-step workflow for solubilizing 3-(2,6-dioxopiperidin-1-yl)benzoic acid using pH modification.
Guide 2: Preparation of Stock Solutions Using Co-solvents
This protocol is standard for preparing high-concentration stock solutions of poorly soluble compounds for subsequent dilution into aqueous media for in vitro experiments.
Principle: Co-solvents are water-miscible organic solvents that can dissolve compounds with low aqueous solubility.[14][15] By creating a concentrated stock in a solvent like DMSO, you can then perform serial dilutions into your assay buffer, ensuring the final co-solvent concentration is low enough to be tolerated by the experimental system.[15][16]
Experimental Protocol:
-
Select Co-solvent: Choose a high-purity, anhydrous grade of a suitable solvent. DMSO is the most common choice.
-
Prepare Concentrated Stock: Weigh the compound and add the appropriate volume of DMSO to achieve a high concentration (e.g., 20-50 mM). Use gentle vortexing and/or brief sonication to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Dilution for Experiments: When ready to use, thaw an aliquot and perform serial dilutions directly into your pre-warmed cell culture medium or assay buffer. Crucially, add the small volume of stock solution to the larger volume of aqueous buffer while mixing , not the other way around, to prevent precipitation.
-
Control Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in your assay is consistent across all samples and as low as possible. For most cell-based assays, the final DMSO concentration should not exceed 0.5% (v/v), and ideally should be kept below 0.1%.[7][9]
-
Include a Vehicle Control: Always run a parallel experiment using a vehicle control. This control should contain the same final concentration of the co-solvent (e.g., 0.1% DMSO) as your test samples, but without the compound. This is essential to differentiate the compound's effect from any effect of the solvent itself.[9]
Data Presentation: Common Co-solvents and Cellular Assay Considerations
| Co-solvent | Typical Stock Conc. | Recommended Max Final Assay Conc. (v/v) | Key Considerations |
| DMSO | 10 - 100 mM | < 0.5% (ideal < 0.1%) | Can be cytotoxic at higher concentrations; may interfere with some assays.[9][10][17] |
| DMF | 10 - 100 mM | < 0.5% | Generally more toxic than DMSO. |
| Ethanol | 1 - 20 mM | < 1% | Less potent solvent than DMSO but often less toxic. |
Visualization: Co-Solvent Dilution Strategy
Caption: Workflow illustrating the serial dilution from a concentrated DMSO stock to final, low-solvent assay conditions.
Advanced Formulation Strategies
For more demanding applications like in vivo studies, where direct pH adjustment or co-solvents may not be suitable, more advanced formulation strategies can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that significantly increase their apparent solubility and bioavailability in aqueous solutions.[18][19][][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative in pharmaceutical formulations.[21]
-
Surfactants: Surfactants can be used to solubilize hydrophobic compounds by forming micelles.[22][23][24] These are microscopic spheres where the surfactant molecules arrange themselves with their hydrophobic tails inward (creating a core for the drug) and their hydrophilic heads outward, allowing for dispersion in water.[22][25]
-
Amorphous Solid Dispersions (ASD): This technique involves dispersing the drug in a polymer matrix in a non-crystalline, amorphous state.[26] By overcoming the crystal lattice energy, the amorphous form of a drug can have a much higher apparent solubility and faster dissolution rate compared to its stable crystalline form.[12][26]
These advanced approaches typically require specialized formulation expertise and should be considered when simpler methods are insufficient.
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- 26. Advanced spray drying techniques for the formulation of poorly soluble compounds [manufacturingchemist.com]
Technical Support Center: Synthesis of 3-(2,6-dioxopiperidin-1-yl)benzoic acid-based PROTACs
Welcome to the technical support center for researchers engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the 3-(2,6-dioxopiperidin-1-yl)benzoic acid moiety as a Cereblon (CRBN) E3 ligase ligand. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of your synthetic campaigns.
Introduction: The Role of 3-(2,6-dioxopiperidin-1-yl)benzoic acid in PROTAC Design
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1] They are composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The 3-(2,6-dioxopiperidin-1-yl)benzoic acid scaffold is a derivative of thalidomide and serves as a potent binder to the CRBN E3 ligase.[][4] Its benzoic acid functional group provides a convenient and versatile handle for linker attachment, making it a popular choice in PROTAC design.[5][6]
However, as with any multi-step organic synthesis, challenges can arise. This guide will address common issues encountered during the synthesis of these important molecules, from initial coupling reactions to final purification.
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Amide Coupling Reaction
Question: I am attempting to couple my amine-functionalized linker to 3-(2,6-dioxopiperidin-1-yl)benzoic acid using standard coupling reagents, but I am observing very low to no product formation. What could be the issue?
Plausible Causes & Solutions:
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical for efficient amide bond formation.[7] While standard reagents like DCC/DIC with HOBt or HBTU can be effective, sterically hindered anilines or less nucleophilic amines may require more potent activators.
-
Moisture and Reagent Quality: Amide coupling reactions are highly sensitive to moisture. Ensure all solvents are anhydrous and reagents are fresh.
-
Side Reactions: The glutarimide ring, while relatively stable, can be susceptible to side reactions under certain conditions.[8] For instance, strong bases can lead to epimerization or ring-opening.[9]
-
Stoichiometry: Incorrect stoichiometry can lead to incomplete reactions. A slight excess of the amine component (1.1-1.2 equivalents) is often beneficial.[7]
Proposed Solution: Optimized Amide Coupling Protocol
This protocol utilizes HATU, a highly efficient coupling reagent known for its rapid reaction times and reduced rates of epimerization.[10]
Experimental Protocol:
-
To a solution of 3-(2,6-dioxopiperidin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized linker (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Identification of a Persistent Impurity in the Final PROTAC
Question: After purification of my final PROTAC, I consistently observe an impurity with a similar retention time in HPLC, but a different mass. What could this be?
Plausible Cause & Solution:
A common and often cryptic impurity in the synthesis of pomalidomide-based PROTACs is the product of nucleophilic acyl substitution, where the amine linker displaces the glutarimide moiety instead of the intended aromatic substitution or amide coupling.[11] This side reaction can be concentration-dependent and may be difficult to detect without careful analysis.[11]
Proposed Solution: Analytical and Purification Strategies
-
Thorough Characterization: Utilize high-resolution mass spectrometry (HRMS) and 2D NMR techniques (HSQC, HMBC) to definitively identify the structure of the impurity.
-
Chromatographic Optimization: Experiment with different HPLC columns (e.g., C18, phenyl-hexyl) and mobile phase gradients to improve the separation between your desired product and the impurity.
-
Reaction Condition Adjustment: If the impurity is formed during the synthesis, consider lowering the reaction concentration. In some cases, switching the solvent from DMF to NMP or MeCN can alter the reaction pathway, though this may also impact the desired reaction's efficiency.[11]
Issue 3: Poor Solubility of PROTAC Intermediates or Final Product
Question: My PROTAC molecule is poorly soluble in common organic solvents and aqueous buffers, making purification and biological assays challenging. What can I do?
Plausible Causes & Solutions:
Poor solubility is a common issue with PROTACs due to their high molecular weight and often lipophilic nature.[7]
Proposed Solution: Linker Modification and Formulation Strategies
-
Incorporate Hydrophilic Linkers: The most common strategy is to incorporate polyethylene glycol (PEG) chains into your linker design.[7] Even short PEG linkers (e.g., PEG3, PEG4) can significantly improve solubility.
-
Formulation for Assays: For in vitro assays, using a co-solvent like DMSO is standard practice.[7] For in vivo studies, more complex formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length and composition for a PROTAC based on 3-(2,6-dioxopiperidin-1-yl)benzoic acid?
A1: There is no universal optimal linker. The ideal linker length and composition are highly dependent on the specific protein of interest (POI) and the desired geometry of the ternary complex (POI-PROTAC-CRBN).[1] Most successful PROTACs have linkers ranging from 7 to 16 atoms.[7] It is often necessary to synthesize a small library of PROTACs with varying linker lengths (e.g., PEG3, PEG4, PEG5) and compositions (e.g., alkyl, PEG, rigid linkers) to empirically determine the optimal design for your target.[7][12]
Q2: How can I design a proper negative control for my PROTAC experiments?
A2: A robust negative control is essential to demonstrate that the observed protein degradation is a direct result of the PROTAC's mechanism.[7] An effective strategy is to synthesize an analog where a key interaction with CRBN is blocked. For glutarimide-based ligands, methylating the glutarimide nitrogen is a common and effective approach to abolish CRBN binding.[4][7]
Q3: Is the glutarimide ring stable throughout the synthesis?
A3: The glutarimide moiety is generally stable under standard synthetic conditions. However, it is susceptible to hydrolysis or ring-opening under strong acidic or basic conditions.[8][13] It is advisable to avoid harsh conditions, particularly in the later stages of the synthesis. Some synthetic strategies even employ a late-stage cyclization to form the glutarimide ring, mitigating potential stability issues in earlier steps.[9]
Visualized Workflows and Data
Diagram 1: General PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Table 1: Common Amide Coupling Reagents for PROTAC Synthesis
| Reagent | Activating Agent | Additive | Key Advantages |
| HATU | Uronium/Aminium Salt | - | Fast reaction times, low epimerization.[10] |
| HBTU/TBTU | Uronium/Aminium Salt | HOBt | Efficient, cost-effective.[10] |
| COMU | Uronium Salt | - | High solubility, potent activator.[7] |
| EDC | Carbodiimide | HOBt/HOAt | Water-soluble byproducts, good for polar substrates.[14] |
| T3P | Phosphonic Anhydride | - | High reactivity, clean workup.[7] |
References
- Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC. (2025). Vertex AI Search.
- Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC. (n.d.). Vertex AI Search.
- Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Publishing. (2025). Vertex AI Search.
- Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC. (n.d.). Vertex AI Search.
- Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders - Tocris Bioscience. (2022). Vertex AI Search.
- Rational Design of PROTAC Degraders and Their Spatiotemporal Controlled Delivery for Enhanced Tumor Penetration and PD-L1 Protein Degradation | Journal of Medicinal Chemistry - ACS Public
- CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. (2025). Vertex AI Search.
- Challenges in PROTAC synthesis and how to overcome them - Benchchem. (n.d.). Vertex AI Search.
- PROTAC Design - CRBN Ligand Modification - BOC Sciences. (2023). Vertex AI Search.
- Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC. (n.d.). Vertex AI Search.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. (2021). Vertex AI Search.
- 3-(2,6-Dioxopiperidin-1-yl)benzoic acid | C12H11NO4 | CID 15041538 - PubChem. (n.d.). Vertex AI Search.
- Full article: Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - Taylor & Francis. (2022). Vertex AI Search.
- Technical Support Center: Overcoming Resistance to Pomalidomide-6-OH Based PROTACs - Benchchem. (n.d.). Vertex AI Search.
- WO1985002618A1 - 2,6-dioxopiperidine derivatives, their preparation and pharmaceutical compositions containing them - Google P
- Development of a Novel, Easy-to-Prepare, and Potentially Valuable Peptide Coupling Technology Utilizing Amide Acid as a Linker - MDPI. (2024). Vertex AI Search.
- N-(2,6-dioxopiperidin-3-yl)-4-(4-(piperidin-4-yl)piperazin-1-yl)benzamide - Precise PEG. (n.d.). Vertex AI Search.
- 3-(2,6-Dioxopiperidin-1-yl)benzoic acid | SCBT. (n.d.). Vertex AI Search.
- Current strategies for the design of PROTAC linkers: a critical review. (2020). Explor Target Antitumor Ther, 1, 273-312.
- Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - MDPI. (2023). Vertex AI Search.
- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amid
- Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC. (n.d.). Vertex AI Search.
- Design, Synthesis of Dioxopiperidinamide Derivatives by Amide Coupling Reaction and Study of Their Biological Activity | Request PDF - ResearchG
- 14-_2-2,6-dioxopiperidin-3-yl-1,3-dioxoisoindolin-4-yl_amino-3,6. (n.d.). Vertex AI Search.
- Coupling Reagents - Aapptec Peptides. (n.d.). Vertex AI Search.
- Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) | Knowledge UChicago. (2025). Vertex AI Search.
- 4-(4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)benzoic acid. (n.d.). Vertex AI Search.
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. 3-(2,6-Dioxopiperidin-1-yl)benzoic acid | C12H11NO4 | CID 15041538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. BJOC - Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of 3-(2,6-dioxopiperidin-1-yl)benzoic acid PROTACs
Current Status: Operational Topic: Permeability Optimization for Cereblon (CRBN) Degraders Target Molecule Class: Heterobifunctional degraders utilizing the 3-(2,6-dioxopiperidin-1-yl)benzoic acid anchor (Thalidomide/Pomalidomide derivatives).
Introduction: The "Beyond Rule of 5" Challenge
You are likely experiencing low intracellular accumulation of your PROTACs. This is a systemic issue with Cereblon-based degraders derived from 3-(2,6-dioxopiperidin-1-yl)benzoic acid . While the anchor itself is small (MW ~233 Da), the final PROTAC often exceeds 800-1000 Da, violating Lipinski’s Rule of 5 (Ro5).
High molecular weight (MW) and high Topological Polar Surface Area (TPSA) create a barrier to passive diffusion. The carboxylic acid moiety on your anchor, if not properly masked or utilized, contributes significantly to ionization at physiological pH (7.4), further repelling the molecule from the lipophilic cell membrane.
This guide provides three engineered solutions: Chameleonic Design , Prodrug Esterification , and Linker Tuning , followed by a troubleshooting module for your validation assays.
Module 1: Design Strategy – The "Chameleon" Effect
User Query: "My PROTAC is soluble but shows no degradation in cells. PAMPA suggests zero permeability. How do I fix this without changing the warhead?"
Technical Insight: Large molecules can permeate cells if they behave as "Molecular Chameleons."[1][2] This means the molecule must exist in two distinct conformational ensembles:
-
Folded (Collapsed): In the lipophilic membrane, the molecule folds to hide its polar groups (amides/acids) via Intramolecular Hydrogen Bonds (IMHB), reducing its effective 3D-PSA.
-
Open (Elongated): In the aqueous cytosol, it unfolds to bind the E3 ligase and Target Protein.
Optimization Protocol
To induce chameleonicity in 3-(2,6-dioxopiperidin-1-yl)benzoic acid derivatives:
-
Linker Selection:
-
Avoid: Long, linear polyethylene glycol (PEG) chains if they exceed 3-4 units. While soluble, they often fail to shield the polar anchor effectively.
-
Adopt: Alkyl chains or rigid linkers (piperazines, alkynes). These promote "hydrophobic collapse."
-
-
IMHB Engineering:
-
Design the linker-anchor attachment (usually an amide bond at the benzoic acid site) such that the amide hydrogen can bond with a nearby acceptor (e.g., a fluorine atom or an ether oxygen) on the linker.
-
Visualization: The Chameleonic Mechanism
Caption: The "Chameleon" mechanism where PROTACs dynamically alter conformation to traverse the lipophilic membrane barrier.[3]
Module 2: Chemical Modification – Prodrug Strategies
User Query: "I cannot change the linker because it affects ternary complex formation. How can I get the current molecule into the cell?"
Technical Insight: The benzoic acid moiety is often converted to an amide during PROTAC synthesis. However, if your design retains the free acid (or if the resulting amide is too polar), you must mask it. The Ester-to-Acid prodrug strategy is highly effective for CRBN ligands.
Step-by-Step Prodrug Synthesis
Goal: Mask the polarity of the 3-(2,6-dioxopiperidin-1-yl)benzoic acid region.
-
Select the Mask:
-
Ethyl/Isopropyl Ester: Simple, lipophilic, cleaved by non-specific esterases.
-
Pivaloyloxymethyl (POM): Highly labile, rapidly cleaved inside the cell.
-
-
Synthesis Protocol (Standard Esterification):
-
Reagents: PROTAC-Acid precursor, R-OH (alcohol), EDC·HCl, DMAP.
-
Solvent: Anhydrous DMF or DCM.
-
Procedure:
-
Dissolve PROTAC-Acid (1.0 eq) in DMF.
-
Add EDC·HCl (1.5 eq) and DMAP (0.1 eq).
-
Stir for 15 min at 0°C.
-
Add the alcohol (e.g., Ethanol or POM-halide) (1.2 eq).
-
Warm to RT and stir for 4-12h.
-
-
Purification: Silica gel chromatography (DCM/MeOH gradient). Note: Avoid acidic mobile phases that might prematurely hydrolyze the ester.
-
Data Comparison: Acid vs. Ester Permeability
| Parameter | Parent PROTAC (Acid/Amide) | Prodrug PROTAC (Ester) | Impact |
| LogD (pH 7.4) | < 1.0 (Often negative) | > 3.0 | Increased Lipophilicity |
| PAMPA P_app | < 0.5 × 10⁻⁶ cm/s | > 5.0 × 10⁻⁶ cm/s | High Permeability |
| Cellular DC50 | > 1 µM (or inactive) | < 100 nM | Potency Rescue |
Module 3: Troubleshooting Permeability Assays
User Query: "My PAMPA data says the compound is permeable, but I see no degradation in cells. Is the compound stuck?"
Technical Insight: This discrepancy is common with lipophilic PROTACs. It usually stems from one of three issues: Efflux , Plastic Binding , or Intracellular Sequestration .
Diagnostic Workflow
Issue 1: The "Plastic Trap" (Non-specific Binding) PROTACs optimized for permeability are often hydrophobic. They stick to the plastic walls of 96-well plates in cellular assays, reducing the effective concentration.
-
Fix: Use Glass-coated plates or add 0.01% Triton X-100 (if cells tolerate) or BSA to the media to act as a carrier, though BSA can also sequester the drug.
-
Validation: Measure the concentration of the compound in the media at T=0 and T=4h using LC-MS to verify the dose is actually available to cells.
Issue 2: P-gp Efflux The 3-(2,6-dioxopiperidin-1-yl)benzoic acid scaffold, when coupled with certain linkers, is a substrate for P-glycoprotein (P-gp/MDR1) efflux pumps.
-
Fix: Run the cellular degradation assay in the presence of Verapamil (10 µM) or Elacridar (1 µM) (P-gp inhibitors).
-
Result: If degradation potency (DC50) improves significantly with the inhibitor, your PROTAC is being pumped out.
Decision Tree for Troubleshooting
Caption: Diagnostic logic flow for identifying the root cause of poor PROTAC cellular activity.
References
-
Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today.[4] [Link]
-
Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.[5] Journal of Medicinal Chemistry.[4][5] [Link]
-
Matsson, P., & Kihlberg, J. (2017). How to Design Permeable and Orally Absorbable Macrocycles and PROTACs. Journal of Medicinal Chemistry.[4][5] [Link]
-
Atilaw, Y., et al. (2021). Solution Conformations Shed Light on PROTAC Cell Permeability.[2] ACS Medicinal Chemistry Letters.[2][5][6] [Link][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. Understanding the chameleonicity and permeability of PROTACs using molecular dynamics simulations, Markov models, and deep learning - American Chemical Society [acs.digitellinc.com]
- 4. Early-Stage PROTAC Development and the Road to IND - AAPS Newsmagazine [aapsnewsmagazine.org]
- 5. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(2,6-dioxopiperidin-1-yl)benzoic acid
This guide functions as a specialized Technical Support Center for researchers synthesizing 3-(2,6-dioxopiperidin-1-yl)benzoic acid . It moves beyond standard protocols to address the specific failure modes associated with N-aryl glutarimide formation in the presence of a free carboxylic acid.
Status: Active Ticket Type: Synthesis Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Dashboard: The Chemistry at a Glance
You are synthesizing a Cereblon-recruiting linker motif (often used in PROTAC® design). The core reaction involves the condensation of 3-aminobenzoic acid with glutaric anhydride .
-
Target CAS: 140213-08-7
-
Key Transformation: Cyclic Imide Formation (Dehydrative Cyclization).
-
Critical Constraint: The molecule contains a free carboxylic acid on the phenyl ring. Aggressive dehydration methods used to close the glutarimide ring can inadvertently activate or polymerize this benzoic acid moiety.
Reaction Pathway & Failure Modes
The following diagram outlines the thermodynamic landscape of your reaction. Note the "Danger Zone" where workup conditions can reverse your progress.
Figure 1: Reaction pathway showing the kinetic intermediate (Amic Acid) and the thermodynamic risks of hydrolysis or over-activation.
Troubleshooting Modules
Module A: The "Sticky Solid" Phenomenon (Incomplete Cyclization)
Symptom: The product is a gum or sticky solid that refuses to crystallize. LCMS shows a mass of M+18 (251 Da) relative to the target (233 Da). Diagnosis: You have isolated the Amic Acid intermediate (5-((3-carboxyphenyl)amino)-5-oxopentanoic acid). The ring did not close.
| Cause | Mechanism | Solution |
| Insufficient Heat | Glutarimides (6-membered) form slower than succinimides (5-membered). Refluxing in low-boiling solvents (THF/DCM) is insufficient. | Switch Solvent: Use Glacial Acetic Acid (Reflux, 118°C) or Toluene (Reflux with Dean-Stark). |
| Reversible Equilibrium | Water produced during cyclization hydrolyzes the ring back open if not removed. | Chemical Dehydration: Add 1.1 eq of Acetic Anhydride ( |
Corrective Protocol (The "Acetic Acid" Method):
-
Dissolve 3-aminobenzoic acid (1 eq) and glutaric anhydride (1.1 eq) in Glacial Acetic Acid (10 mL/g).
-
Reflux (
C) for 6–12 hours. -
Critical Step: Monitor by TLC. The Amic Acid is very polar (stays at baseline). The Target Imide is less polar (moves up).
-
Cool to RT. Pour into ice water. The target should precipitate as a white solid.
Module B: The "Disappearing Product" (Hydrolysis Sensitivity)
Symptom: The reaction looked good on TLC, but after extraction with saturated
The Science:
The
Corrective Protocol (Safe Workup):
-
Do NOT use NaOH or strong carbonate washes.
-
Preferred Isolation: Pour the reaction mixture (if in acetic acid) into water . Filter the precipitate.[1][2] Wash with water and cold ethanol .
-
If Extraction is Necessary: Use Ethyl Acetate vs. 0.1 M HCl or Brine . Keep the aqueous phase acidic to neutral (
).
Module C: Impurities at High Mass (Dimerization)
Symptom: LCMS shows peaks at 2x Mass or M+42 (Acetyl).
Diagnosis: Activation of the Benzoic Acid.
If you used thionyl chloride (
-
Mixed Anhydride: The benzoic acid reacts with
. -
Dimerization: The activated benzoic acid reacts with the amine of a starting material molecule (if conversion wasn't 100%).
Prevention:
-
Avoid
unless you intend to make the acid chloride immediately for a subsequent step. -
If using
, limit it to 1.1–1.2 equivalents. -
Quench: If you suspect mixed anhydrides, refluxing in water/dioxane for 30 mins at the end of the reaction will hydrolyze the unstable anhydride back to the free benzoic acid without opening the glutarimide ring (provided pH remains < 7).
Frequently Asked Questions (FAQ)
Q1: Can I use CDI (Carbonyldiimidazole) to close the ring? A: Use with caution. CDI will activate both the amic acid carboxylic group (to close the ring) AND the benzoic acid moiety. You will end up with an acyl-imidazole intermediate. If you treat this with water during workup, it will revert to the acid, but you risk side reactions if nucleophiles are present. Thermal cyclization (acetic acid reflux) is cleaner for this specific substrate.
Q2: Why is the glutarimide ring harder to close than the phthalimide ring in Thalidomide? A: The "Thorpe-Ingold Effect" (gem-dimethyl effect) and conformational constraints. Phthalimides are fused to a benzene ring, which pre-organizes the geometry for closure. Your glutaric anhydride is a flexible aliphatic chain. It has a higher entropic penalty to close, requiring higher temperatures or stronger dehydration conditions [1].
Q3: My product is purple/brown. Is it ruined? A: Likely trace oxidation of the 3-aminobenzoic acid starting material (anilines oxidize easily). The chromophores are usually trace impurities. Recrystallize from Ethanol/Water (9:1) or Acetic Acid/Water .
Q4: How do I store the final compound?
A: Store at
References
-
Cyclization Kinetics & Glutarimide Formation
- Mechanism of Imide Formation: "Aspartimide and Glutarimide Formation in Peptide Synthesis." BenchChem Technical Support.
-
Source: (General reference for imide kinetics).
-
Stability of Glutarimides
-
Compound Data & Properties
-
3-(2,6-Dioxopiperidin-1-yl)benzoic acid (CAS 140213-08-7):[6] Computed properties and structure verification.
-
Source:
-
-
Analogous Synthesis (Thalidomide/Lenalidomide Precursors)
- Glutarimide Ring Construction: "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degrad
-
Source:
Sources
- 1. scirp.org [scirp.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(2,6-Dioxopiperidin-1-yl)benzoic acid | C12H11NO4 | CID 15041538 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to improve the efficacy of 3-(2,6-dioxopiperidin-1-yl)benzoic acid PROTACs
Welcome to the PROTAC Technical Support Center.
Ticket ID: #CRBN-PG-001 Topic: Optimizing 3-(2,6-dioxopiperidin-1-yl)benzoic acid PROTACs Assigned Specialist: Senior Application Scientist, Targeted Protein Degradation[1][2]
Introduction: Understanding Your Building Block
You are working with 3-(2,6-dioxopiperidin-1-yl)benzoic acid .[1][2][3] This is a Phenyl Glutarimide (PG) scaffold, distinct from the classical thalidomide/pomalidomide immunomodulatory drugs (IMiDs).[2][4]
-
The Good News: Unlike thalidomide, where the glutarimide is attached to an electron-withdrawing phthalimide group, your PG scaffold is generally more chemically stable against hydrolysis.
-
The Challenge: The carboxylic acid handle at the 3-position dictates a specific exit vector.[1][2] If your linker chemistry or permeability strategy is flawed, the PROTAC will fail regardless of the warhead's potency.[2]
This guide addresses the three critical failure points: Chemical Stability , Linker Design , and Cellular Permeability .[2]
Module 1: Chemical Stability & Handling
User Complaint: "My compound loses activity in cell media after 24 hours."
Root Cause Analysis: Despite being more stable than thalidomide, the glutarimide ring (2,6-dioxopiperidine) is still an imide. At physiological pH (7.[2]4) and above, it undergoes base-catalyzed hydrolysis, opening the ring to form a glutaramic acid derivative. This ring-opened species cannot bind Cereblon (CRBN) .[1][2]
Troubleshooting Protocol: Stability Profiling
-
The "DMSO Shield": Store all stock solutions in anhydrous DMSO at -20°C or -80°C. Never store in aqueous buffers.[1][2]
-
The T1/2 Test: Before starting cell assays, determine the half-life of your specific PROTAC in the exact media you use.[2]
Visualizing the Failure Mode (Hydrolysis)
Caption: The irreversible hydrolysis pathway of the glutarimide ring in aqueous media, rendering the PROTAC inactive.
Module 2: Linker Design (The "Exit Vector")
User Complaint: "I see binary binding to the target and CRBN, but no degradation."
Root Cause Analysis: The "benzoic acid" moiety provides a specific exit vector.[2] If the linker attached to this acid creates a steric clash with the CRBN surface or the Target Protein (POI), the ternary complex (POI-PROTAC-CRBN) cannot form.[1]
Design Guidelines for 3-Substituted Benzoic Acid PGs
-
Amide Coupling Logic:
-
Linker Composition:
-
The "Goldilocks" Length:
Data Summary: Linker Impact on Efficacy
| Feature | PEG Linkers (Flexible) | Alkyl/Rigid Linkers | Recommendation |
| Solubility | High | Low to Moderate | Use PEG for initial "fishing" expeditions.[1][2] |
| Permeability | Low (High TPSA) | Moderate | Switch to rigid/alkyl for lead optimization.[1][2] |
| Cooperativity | Low (Floppy) | High (Pre-organized) | Rigid linkers often yield higher |
Module 3: Permeability & The "Acid" Liability[1]
User Complaint: "My PROTAC works in lysate (HiBiT assay) but fails in live cells."
Root Cause Analysis: The "benzoic acid" name implies a carboxylic acid.[2] In your final PROTAC, this must be converted to an amide (or ester).[2] If any free acid remains, or if the resulting molecule has high Topological Polar Surface Area (TPSA > 140 Ų), it will not cross the cell membrane.
Optimization Strategies
-
Cap the Acid: Ensure the coupling reaction is 100% complete.[2] A free carboxylic acid at physiological pH is ionized (COO-), making passive diffusion nearly impossible.[1][2]
-
Chameleon Effect: Design linkers that can form intramolecular hydrogen bonds . This "hides" the polar amide hydrogens from the solvent, effectively shrinking the molecule's apparent polarity during membrane transit.[2]
-
TPSA Check: Calculate TPSA of the final construct.
Decision Logic for Troubleshooting
Caption: Step-by-step diagnostic flow to isolate failure modes: Affinity vs. Cooperativity vs. Permeability.
Module 4: Experimental Validation (FAQs)
Q: How do I prove the degradation is CRBN-dependent? A: You must run a competition control.[1][2] Pre-treat cells with Pomalidomide or Lenalidomide (10 µM) for 1 hour before adding your PROTAC.[1][2] If degradation is not rescued (blocked), your compound is acting via an off-target mechanism or cytotoxicity, not CRBN-mediated ubiquitination.[1][2]
Q: I see a bell-shaped concentration-response curve. Is this bad? A: No, this is the Hook Effect , a hallmark of PROTAC pharmacology.[2] At high concentrations, binary complexes (PROTAC-CRBN and PROTAC-POI) saturate the system, preventing the formation of the necessary ternary complex.[1]
-
Action: Do not dose exclusively at high concentrations (e.g., >10 µM).[2] Ensure your dose-response curve covers the 1 nM – 1 µM range to capture the
(maximum degradation).[1][2]
Q: Can I use this benzoic acid scaffold for VHL-recruiting PROTACs? A: No. This scaffold is specific to Cereblon.[2] For VHL, you would need a hydroxyproline derivative.[2]
References
-
Chamberlain, P. P., et al. (2014).[2] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[2] Nature Structural & Molecular Biology.[2] Link
-
Min, J., et al. (2021).[2] Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs.[1][2][5] Journal of Medicinal Chemistry. Link[1]
-
Pike, A., et al. (2020).[2] Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link[1]
-
Testa, A., et al. (2020).[2] 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and application as VHL ligands for PROTAC design. Journal of the American Chemical Society.[2] (Included for comparative linkerology principles). Link[1]
Sources
- 1. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. 3-(2,6-Dioxopiperidin-1-yl)benzoic acid | C12H11NO4 | CID 15041538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating Off-Target Effects of CRBN-Recruiting PROTACs
Welcome to the technical support resource for researchers utilizing PROTACs featuring a 3-(2,6-dioxopiperidin-1-yl)benzoic acid moiety, or related structures, designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. While powerful tools for targeted protein degradation, this class of molecules presents unique challenges, primarily stemming from off-target protein degradation. This guide provides in-depth troubleshooting advice, validated experimental protocols, and advanced strategies to help you identify, understand, and mitigate these effects, ensuring the precision and reliability of your research.
Part 1: Foundational Principles - The "Molecular Glue" Origin of Off-Target Effects
PROTACs containing ligands like pomalidomide or thalidomide function by hijacking the CRL4-CRBN E3 ligase complex.[1][2] The goal is to form a productive ternary complex between your protein of interest (POI), the PROTAC, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[3][4][5]
However, the CRBN ligand itself, derived from immunomodulatory imide drugs (IMiDs), is not inert. These molecules are known "molecular glues" that can independently alter the substrate scope of CRBN, inducing the degradation of a set of endogenous proteins known as "neosubstrates".[2][6][][8] This means that even a highly selective POI binder, when incorporated into a CRBN-based PROTAC, can lead to the degradation of proteins you did not intend to target.[8][9] This off-target degradation is a critical factor to consider, as it can lead to misinterpreted experimental outcomes and unforeseen toxicity.[6][]
Mechanism of On-Target vs. Off-Target Degradation
The core challenge lies in the dual functionality of the CRBN-recruiting PROTAC. It must effectively degrade the intended POI while minimizing the degradation of inherent CRBN neosubstrates.
Part 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during experiments with 3-(2,6-dioxopiperidin-1-yl)benzoic acid PROTACs.
Q1: My PROTAC effectively degrades the target protein, but I'm observing unexpected or severe cellular phenotypes. Could this be an off-target effect?
A: Absolutely. Significant phenotypes that don't align with the known function of your POI are a classic indicator of off-target activity. The IMiD moiety on your PROTAC is likely inducing the degradation of one or more neosubstrates.[][9]
-
Troubleshooting Steps:
-
Gold Standard - Global Proteomics: The most comprehensive way to identify off-target effects is to perform an unbiased quantitative proteomics experiment (e.g., TMT-based or label-free LC-MS/MS).[3][11] This will provide a global snapshot of all protein level changes upon PROTAC treatment.[12] Treat cells for a relatively short duration (e.g., 4-8 hours) to enrich for direct degradation events versus downstream secondary effects.[13]
-
Validation: Always validate key off-target hits from your proteomics data using an orthogonal method, such as Western blotting.[11]
-
Negative Control: Synthesize or acquire a negative control compound, such as an epimer or a molecule with a modification that abolishes binding to either the POI or CRBN.[13] This control should not cause the same phenotype, confirming the effect is tied to the PROTAC's mechanism of action.
-
Q2: What are the most common off-target proteins degraded by CRBN-based PROTACs?
A: The recruitment of CRBN by IMiD-based ligands is known to cause the degradation of several zinc-finger transcription factors and other proteins.[][9] Awareness of these common neosubstrates is crucial for proactive screening.
| Common Neosubstrate | Function | Key Reference(s) |
| IKZF1 (Ikaros) | Lymphoid development, T-cell regulation | [][8] |
| IKZF3 (Aiolos) | B-cell and plasma-cell differentiation | [][8][14] |
| GSPT1 | Translation termination factor | [][8][15] |
| SALL4 | Transcription factor in development and cancer | [][15] |
| ZFP91 | Zinc-finger protein, role in T-cell function | [][16] |
| CK1α (Casein Kinase 1α) | Kinase involved in multiple signaling pathways | [15] |
Q3: I don't have immediate access to mass spectrometry. How can I perform a preliminary screen for off-target effects?
A: While not as comprehensive as proteomics, a targeted approach can be highly informative.
-
Troubleshooting Steps:
-
Candidate Western Blots: Based on the table above, procure antibodies for 2-3 of the most common neosubstrates (IKZF1 and GSPT1 are excellent starting points).
-
Parallel Analysis: When you run your Western blot to confirm POI degradation, include lanes for your neosubstrate targets on the same blot or a parallel blot using lysates from the same experiment.
-
Interpretation: If you see degradation of your POI and also of IKZF1 or GSPT1, it strongly suggests your PROTAC is exhibiting the expected off-target activity.
-
Q4: My PROTAC shows no degradation of the target protein, but it is cytotoxic at higher concentrations. What could be the cause?
A: This is a common and complex issue. A lack of degradation despite binary binding often points to inefficient ternary complex formation.[11][17] The observed toxicity could stem from several factors.
-
Troubleshooting Steps:
-
Assess Ternary Complex Formation: The ability to form a stable and productive ternary complex is essential for degradation. Use a biophysical assay like TR-FRET, SPR, or ITC to confirm that your PROTAC can bridge the POI and CRBN.[11][18] Inefficient complex formation is a primary reason for PROTAC failure.
-
Distinguish Toxicity from Degradation: Run a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation experiment. If the IC50 for toxicity is much lower than the DC50 for degradation (or if degradation is absent), the toxicity is likely independent of POI degradation.
-
Consider "Off-Target Inhibition": The warhead of your PROTAC could be inhibiting other proteins without degrading them. Review the known selectivity profile of your POI binder.
-
Consider Neosubstrate Toxicity: The degradation of an essential neosubstrate could be the source of the toxicity. Check for neosubstrate degradation even if your POI is not degraded.
-
Q5: What is the "hook effect" and how do I avoid it?
A: The "hook effect" is a biphasic, bell-shaped dose-response curve where protein degradation decreases at high PROTAC concentrations.[11] This occurs because an excess of PROTAC favors the formation of non-productive binary complexes (POI-PROTAC or CRBN-PROTAC) over the productive ternary complex required for degradation.[11]
-
Mitigation Strategy: Always perform a wide dose-response curve, typically from low nanomolar to high micromolar concentrations (e.g., 1 nM to 10 µM), to fully characterize the degradation profile and identify the optimal concentration (Dmax).[11]
Q6: How can I confirm that the degradation I'm observing is truly dependent on the CRBN-proteasome pathway?
A: This is a crucial mechanistic validation step. You should perform co-treatment experiments with inhibitors of the pathway.
-
Control Experiments:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG-132 or 100 nM Carfilzomib) for 1-2 hours before adding your PROTAC. Degradation of the POI should be rescued.[13]
-
Cullin-RING Ligase (CRL) Inhibition: Pre-treat with a neddylation inhibitor like MLN4924 (pevonedistat) at ~1 µM. This prevents the activation of the CRL4-CRBN complex and should block degradation.[13]
-
CRBN Competition: Pre-treat with a high concentration of a free CRBN ligand (e.g., 10 µM pomalidomide). This will occupy CRBN and prevent the PROTAC from binding, thus rescuing POI degradation.
-
| Assay Type | Typical Concentration Range | Purpose |
| Degradation Assays (DC50) | 1 nM - 10 µM | Determine potency and observe potential hook effect.[11] |
| Ternary Complex Assays (TR-FRET) | 0.1 nM - 50 µM | Measure formation of the POI-PROTAC-E3 complex.[11] |
| Cell Viability Assays (IC50) | 1 nM - 50 µM | Distinguish degradation-induced effects from general toxicity.[11] |
Part 3: Key Experimental Protocols & Advanced Mitigation Strategies
Protocol 1: Global Proteomics Workflow for Off-Target Profiling
This protocol provides a general framework for identifying off-target degradation events using mass spectrometry.
-
Cell Culture and Treatment: Plate cells to achieve ~80% confluency. Treat with your PROTAC (at its Dmax concentration) and a vehicle control (e.g., DMSO) for a defined period (4-8 hours is recommended). Harvest cells.
-
Lysis and Protein Quantification: Lyse cells in a buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA or Bradford assay.
-
Sample Preparation and Digestion: Take an equal amount of protein from each sample. Perform reduction, alkylation, and overnight digestion with trypsin.
-
Peptide Labeling/Cleanup: For TMT-based proteomics, label digested peptides with the appropriate isobaric tags. For label-free, proceed to cleanup. Clean up the peptide mixture using C18 solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the samples on a high-resolution mass spectrometer.
-
Data Analysis: Use a software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify protein abundance. Normalize the data.
-
Hit Identification: Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control. These are your potential off-targets.[19][20]
-
Validation: Confirm the degradation of high-priority off-target candidates via Western blot.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This biochemical assay measures the proximity between the POI and E3 ligase induced by the PROTAC.[11]
-
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
PROTAC compound
-
TR-FRET donor antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor fluorophore (e.g., d2-anti-His)
-
Assay buffer and a suitable microplate reader
-
-
Methodology:
-
PROTAC Dilution: Prepare a serial dilution of your PROTAC in assay buffer in a low-volume microplate.
-
Protein Addition: Add a constant concentration of the tagged POI and E3 ligase complex to each well.
-
Antibody Addition: Add the donor and acceptor antibodies to each well.
-
Incubation: Incubate the plate at room temperature for the recommended time to allow the complex to form and reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-capable reader, exciting the donor and measuring the emission of both the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. A bell-shaped curve confirms ternary complex formation and can reveal the hook effect.[11]
-
Advanced Strategies to Mitigate Off-Target Effects
If off-target degradation is a significant issue, rational design strategies can be employed to improve selectivity.[21][22]
-
Medicinal Chemistry Modifications:
-
CRBN Ligand Modification: The phthalimide ring of the IMiD moiety is crucial for neosubstrate recruitment.[] Structural studies have shown that introducing modifications, particularly at the C5 position, can sterically hinder the binding of neosubstrates without disrupting the essential interaction with CRBN itself.[9][23] This is a powerful strategy for designing more selective PROTACs.
-
Linker Optimization: The linker is not merely a spacer; it actively participates in defining the geometry and stability of the ternary complex.[8][21] Systematically varying the linker's length, rigidity, and attachment points can favor the formation of the on-target complex over off-target ones, thereby enhancing selectivity.[11]
-
-
Conditional and Targeted Delivery:
-
Tissue/Cell-Type Specific Delivery: For in vivo applications, conjugation of a PROTAC to a molecule that targets a specific cell type (e.g., an antibody to create an Ab-PROTAC) can limit its distribution and reduce systemic off-target effects.[22][24]
-
Conditional Activation: Advanced strategies involve designing PROTACs that are only activated under specific conditions, such as in the hypoxic environment of a tumor or upon exposure to a specific wavelength of light (photo-controllable PROTACs).[4][24][25]
-
By systematically applying these troubleshooting guides, protocols, and advanced strategies, researchers can confidently navigate the complexities of 3-(2,6-dioxopiperidin-1-yl)benzoic acid PROTACs, leading to more precise and impactful discoveries in targeted protein degradation.
References
- Benchchem. (2025). Common pitfalls in PROTAC experiments and how to avoid them.
- ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins.
-
Kim, J. H., & Lee, J. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. ACS Pharmacology & Translational Science. [Link]
-
Moreau, K., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. [Link]
-
Pike, A., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]
- Mtoz Biolabs. PROTAC Drug Off-Target Protein Assessment Service.
-
Xue, G., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
-
Kim, J. H., & Lee, J. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. ACS Publications. [Link]
-
Biocompare. (2022). PROTACs: A Practical Guide. [Link]
-
Słabicki, M., et al. (2025). Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma. Blood. [Link]
-
Diva-portal.org. (2022). Development of biophysical assays for studies of PROTACs. [Link]
- Benchchem. (2025). Challenges in PROTAC synthesis and how to overcome them.
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Al-Ghanim, Y. I., et al. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. MDPI. [Link]
-
Domainex. Ternary Complex Formation Assays. [Link]
-
Sapient Bio. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. [Link]
-
Moreau, K., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. [Link]
-
Moreau, K., et al. (2025). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]
-
Bio-Techne. Automated Profiling of PROTAC®-Induced Cereblon Neosubstrate Degradation Using Simple Western. [Link]
-
Donovan, K. A., et al. (2024). Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores. Journal of Medicinal Chemistry. [Link]
-
bioRxiv. (2023). Proteolysis Targeting Chimeras With Reduced Off-targets. [Link]
-
Scott, J. S., & Ciulli, A. (2019). A critical evaluation of the approaches to targeted protein degradation for drug discovery. Drug Discovery Today: Technologies. [Link]
-
Varghese, S., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. PMC. [Link]
-
Li, Y., et al. (2022). Recent Advances of Degradation Technologies Based on PROTAC Mechanism. MDPI. [Link]
-
Sygnature Discovery. (2021). 5 things you should know about PROTACs. [Link]
-
Tran, N. L., Leconte, G. A., & Ferguson, F. M. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]
-
Bond, M. J., et al. (2020). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology. [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. [Link]
-
MDPI. (2025). Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy. [Link]
-
Chemical Probes Portal. PROTACs Criteria. [Link]
-
Fischer, E. S., et al. (2025). Structure of the DDBI-CRBN E3 ubiquitin ligase in complex with thalidomide. ResearchGate. [Link]
-
Tran, N. L., Leconte, G. A., & Ferguson, F. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
-
bioRxiv. (2025). Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome. [Link]
-
bioRxiv. (2025). Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome. [Link]
-
Broad Institute. (2023). Proteolysis-targeting chimeras with reduced off-targets. [Link]
-
Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. PubMed. [Link]
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. biorxiv.org [biorxiv.org]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. A double-edged sword of neo-substrate degradation in PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
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- 24. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Refinement of experimental protocols involving 3-(2,6-dioxopiperidin-1-yl)benzoic acid
Introduction: Operational Context
Welcome to the Technical Support Center. You are likely utilizing 3-(2,6-dioxopiperidin-1-yl)benzoic acid as a functionalized building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[1]
Critical Nomenclature Alert: Before proceeding, verify your structure.
-
Target Molecule: 3-(2,6-dioxopiperidin-1-yl )benzoic acid implies the glutarimide ring is attached to the benzoic acid via the nitrogen atom (N1) .[1]
-
Standard IMiD Analog: Classic Cereblon (CRBN) ligands (like Pomalidomide/Lenalidomide) typically feature the 3-yl attachment (carbon-linked), leaving the imide nitrogen free for hydrogen bonding in the CRBN tri-tryptophan pocket.[1]
-
Note: This guide addresses the chemical handling of the 1-yl variant as requested, but the stability and conjugation protocols apply broadly to glutarimide-containing benzoic acids.
Module 1: Chemical Conjugation & Synthesis
Core Protocol: Amide Coupling (Linker Attachment)
Objective: Conjugate the carboxylic acid handle to an amine-functionalized linker without degrading the glutarimide ring.[1]
The Challenge: The glutarimide ring is thermodynamically unstable in basic aqueous media (hydrolysis) and susceptible to nucleophilic attack.
Troubleshooting Guide: Synthesis
| Symptom | Probable Cause | Technical Resolution |
| Low Yield / Ring Opening | High pH during coupling. Strong bases (NaOH, TEA in excess) or aqueous basic workups hydrolyze the imide.[1] | Switch Base: Use DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1] Maintain reaction pH < 8.0. Workup: Avoid basic extraction. Use dilute citric acid or NH₄Cl quench.[1] |
| Side Products (N-Acylurea) | Carbodiimide rearrangement. Common with EDC/DCC if reaction is slow.[1] | Add Additive: Use HOAt or Oxyma Pure to accelerate activation.[1] HATU is preferred over EDC for steric bulk, but requires strict base control.[1] |
| Incomplete Conversion | Poor Solubility. The rigid glutarimide-benzoate core aggregates in DCM/Ether.[1] | Solvent System: Use DMF or DMAc (anhydrous).[1] If using DMF, ensure it is amine-free (fresh bottle) to prevent formylation.[1] |
Visual Workflow: Coupling Decision Tree
Figure 1: Decision matrix for amide coupling of glutarimide-containing acids. Red nodes indicate high-risk steps leading to degradation.[1]
Module 2: Stability & Storage
The "Hidden" Degradation Mechanism
The glutarimide ring undergoes spontaneous hydrolysis in aqueous buffers, a process accelerated by temperature and pH. This is a non-enzymatic reaction.[1]
FAQ: Stability
Q: My compound purity dropped from 98% to 85% in DMSO stock over a month. Why?
-
A: DMSO is hygroscopic.[1] Absorbed water, combined with trace impurities acting as bases, initiates hydrolysis.[1]
-
Fix: Store stocks at -20°C or -80°C . Use anhydrous DMSO packed under argon/nitrogen.[1] Do not freeze-thaw more than 3 times; aliquot immediately upon dissolution.
Q: Can I use this compound in cell culture media for 72 hours?
-
A: Caution is advised. At pH 7.4 (37°C), the half-life of the glutarimide ring is approximately 24–30 hours [1].
-
Protocol Adjustment: Replenish media with fresh compound every 24 hours to maintain effective concentration, or calculate degradation rates to adjust initial dosing.
Data: Stability Profile (Estimated)
| Condition | Temperature | pH | Approximate Half-Life ( |
| PBS Buffer | 37°C | 7.4 | ~29 Hours |
| Cell Media | 37°C | 7.4 | ~24 Hours |
| Acidic Buffer | 25°C | 6.0 | > 100 Hours (Stable) |
| Basic Buffer | 25°C | 8.5 | < 2 Hours (Rapid Hydrolysis) |
Module 3: Biological Evaluation
Mechanistic Context
If used as a PROTAC anchor, the molecule must form a ternary complex: Target Protein (POI) — Linker — Ligand — E3 Ligase (CRBN) .[1][2]
Visual Pathway: Ternary Complex Formation
Figure 2: The mechanistic flow of PROTAC-mediated degradation.[1] The integrity of the glutarimide ring (blue node interaction) is the rate-limiting step for E3 recruitment.
FAQ: Biological Troubleshooting
Q: I see no degradation of my target protein, but the binary binding (PROTAC-POI) is strong.
-
A: This suggests a failure in E3 Ligase Recruitment .[1]
-
Check Structure: Ensure you are using the correct isomer. The (S)-enantiomer of glutarimide derivatives often has higher affinity for CRBN than the (R)-enantiomer, though they racemize rapidly [2].[1]
-
Check Linker Vector: The attachment point (benzoic acid meta-position) might sterically clash with the CRBN surface.[1] Perform a "Linkerology" scan (vary length/composition).[1]
-
Competition Assay: Validate CRBN binding by treating cells with an excess of free Thalidomide/Pomalidomide.[1] If degradation is not rescued, the mechanism is likely off-target.[1]
-
Q: Is the 1-yl (N-attached) analog a potent CRBN binder?
-
A: Scientific Caution: Most high-affinity CRBN ligands (Pomalidomide, Lenalidomide) possess a free imide nitrogen (NH).[1] Substitution at the N-position (1-yl) often abolishes or drastically reduces hydrogen bonding capability within the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN [3].[1]
-
Verification: If your 1-yl compound shows low activity, consider that the N-substitution may be blocking the critical donor-acceptor interaction required for CRBN recruitment.[1]
References
-
Eriksson, T., et al. "Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs."[1] Journal of Pharmaceutical Sciences, 2002.
-
Chamberlain, P.P., et al. "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 2014.[1]
-
Ito, T., et al. "Identification of a primary target of thalidomide teratogenicity." Science, 2010.[1] [1]
-
Bartlett, D.W., et al. "The evolution of Thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 2004.[1]
Sources
- 1. 3-(2,6-Dioxopiperidin-1-yl)benzoic acid | C12H11NO4 | CID 15041538 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Head-to-Head Comparison: Validating the Engagement of 3-(2,6-dioxopiperidin-1-yl)benzoic acid with Cereblon
For researchers and drug development professionals navigating the burgeoning field of targeted protein degradation, rigorously validating the interaction between a ligand and its E3 ligase target is a foundational step. This guide provides an in-depth, objective comparison of methodologies to validate the engagement of 3-(2,6-dioxopiperidin-1-yl)benzoic acid, a key pharmacophore related to thalidomide analogs, with its target protein, Cereblon (CRBN). We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols for key assays.
Cereblon, as the substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, is a critical target in the development of molecular glues and Proteolysis Targeting Chimeras (PROTACs).[1][2] The binding of ligands, such as thalidomide and its derivatives, to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates.[3][] Therefore, accurately quantifying the engagement of novel ligands like 3-(2,6-dioxopiperidin-1-yl)benzoic acid with CRBN is paramount for predicting their downstream efficacy.
This guide will compare and contrast several orthogonal techniques, from direct biophysical measurements in a purified system to target engagement confirmation within the complex milieu of a living cell.
Biophysical Assays: Quantifying Direct Binding Affinity
Biophysical methods provide a direct and quantitative measure of the binding affinity between a ligand and its purified protein target.[5][6] These assays are crucial for initial hit validation and for establishing a baseline understanding of the interaction's thermodynamics and kinetics.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at a sensor chip surface where one of the molecules is immobilized.[5][7][8] This allows for the determination of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.
Causality of Experimental Choice: SPR is chosen for its high sensitivity and ability to provide kinetic information, which is invaluable for understanding the stability of the ligand-protein complex.[9] It offers a direct measure of binding, independent of downstream cellular effects.
| Compound | K_D (nM) | Reference |
| Thalidomide | ~30,000 | [5] |
| Lenalidomide | ~3,000 | [5] |
| Pomalidomide | ~3,000 | [5] |
| 3-(2,6-dioxopiperidin-1-yl)benzoic acid | Data not available |
Note: The K_D values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
Objective: To determine the binding kinetics and affinity of 3-(2,6-dioxopiperidin-1-yl)benzoic acid to purified human CRBN-DDB1 complex.
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
3-(2,6-dioxopiperidin-1-yl)benzoic acid
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
Procedure:
-
Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Ligand Immobilization: Immobilize the CRBN-DDB1 complex onto the activated sensor chip surface via amine coupling to a target density of ~10,000 RU.
-
Blocking: Deactivate any remaining active esters by injecting ethanolamine.
-
Analyte Injection: Prepare a dilution series of 3-(2,6-dioxopiperidin-1-yl)benzoic acid in running buffer (e.g., 0.1 nM to 10 µM).
-
Kinetic Analysis: Inject the analyte solutions over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Regeneration: If necessary, regenerate the sensor surface with a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D values.[10]
Workflow for SPR Experiment
Caption: Workflow for a typical SPR experiment to measure ligand-protein binding kinetics.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein.[5][11] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[12][13]
Causality of Experimental Choice: ITC is considered the "gold standard" for binding affinity determination as it is a solution-based, label-free method that provides a wealth of thermodynamic data, offering deeper insights into the driving forces of the binding event.[14]
Objective: To determine the thermodynamic parameters of the interaction between 3-(2,6-dioxopiperidin-1-yl)benzoic acid and purified CRBN-DDB1.
Materials:
-
Purified recombinant human CRBN-DDB1 complex (in ITC buffer)
-
3-(2,6-dioxopiperidin-1-yl)benzoic acid (in the same ITC buffer)
-
Isothermal Titration Calorimeter
-
ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation: Prepare a solution of CRBN-DDB1 (e.g., 10-50 µM) in the sample cell and a solution of 3-(2,6-dioxopiperidin-1-yl)benzoic acid (e.g., 100-500 µM) in the injection syringe, using the exact same buffer for both.
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the ligand solution into the protein solution while monitoring the heat change.
-
Data Acquisition: Record the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine K_D, n, ΔH, and ΔS.[15]
Cellular Assays: Confirming Target Engagement in a Physiological Context
While biophysical assays are powerful, they utilize purified components in a non-physiological environment. Cellular assays are essential to confirm that the ligand can penetrate the cell membrane and engage its target within the complex cellular milieu.[16][17]
Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[18][19][20] In a CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[6][21]
Causality of Experimental Choice: CETSA provides direct evidence of target engagement in intact cells without the need for any genetic modification of the protein or labeling of the compound.[22] This makes it a highly physiologically relevant assay.
| Compound | Thermal Shift (ΔT_m, °C) | Reference |
| Lenalidomide | Significant Stabilization | [5] |
| Pomalidomide | Significant Stabilization | [5] |
| 3-(2,6-dioxopiperidin-1-yl)benzoic acid | Data not available |
Objective: To determine if 3-(2,6-dioxopiperidin-1-yl)benzoic acid engages and stabilizes CRBN in intact cells.
Materials:
-
Cell line expressing endogenous CRBN (e.g., MM.1S)
-
3-(2,6-dioxopiperidin-1-yl)benzoic acid
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-CRBN antibody
Procedure:
-
Cell Treatment: Treat cells with 3-(2,6-dioxopiperidin-1-yl)benzoic acid or DMSO for a defined period (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CRBN antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble CRBN as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[18]
Workflow for CETSA Experiment
Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the engagement of a test compound with a target protein in live cells.[3][23] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein (donor) to a fluorescent tracer that binds to the same protein (acceptor).[24] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Causality of Experimental Choice: The NanoBRET assay is a highly sensitive and quantitative method for measuring target engagement in living cells. It can be performed in a high-throughput format and can also be adapted to assess compound permeability by comparing results from intact and permeabilized cells.[23]
| Compound | IC50 (nM) | Reference |
| Lenalidomide | ~1500 | [16] |
| Pomalidomide | ~1200 | [16] |
| 3-(2,6-dioxopiperidin-1-yl)benzoic acid | Data not available |
Objective: To quantify the intracellular affinity of 3-(2,6-dioxopiperidin-1-yl)benzoic acid for CRBN in live cells.
Materials:
-
HEK293 cells
-
NanoLuc®-CRBN fusion vector
-
CRBN NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent
-
White, 96-well assay plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-CRBN fusion vector.
-
Cell Plating: Plate the transfected cells in white, 96-well plates.
-
Compound Treatment: Prepare a serial dilution of 3-(2,6-dioxopiperidin-1-yl)benzoic acid and add it to the cells.
-
Tracer Addition: Add the CRBN NanoBRET™ Tracer to all wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to initiate the luminescent reaction.
-
Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for CRBN.[16]
Structural Biology: Visualizing the Interaction
X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information about how a ligand binds to its target protein. This information is invaluable for understanding the molecular basis of the interaction and for guiding structure-based drug design efforts.
Causality of Experimental Choice: Structural biology techniques offer the ultimate validation of target engagement by providing a detailed, atomic-level picture of the binding mode. This can reveal key interactions and explain the observed binding affinity and selectivity.
A crystal structure of CRBN in complex with lenalidomide, a close analog of 3-(2,6-dioxopiperidin-1-yl)benzoic acid, reveals that the glutarimide moiety binds in a conserved pocket, while the phthaloyl group is more solvent-exposed. This provides a strong rationale for how 3-(2,6-dioxopiperidin-1-yl)benzoic acid would engage CRBN.
Conclusion and Future Directions
The validation of target engagement is a multi-faceted process that requires the application of orthogonal experimental approaches. For 3-(2,6-dioxopiperidin-1-yl)benzoic acid, a comprehensive validation strategy should begin with biophysical assays like SPR and ITC to confirm direct binding and determine the affinity and thermodynamics of the interaction with purified CRBN. Subsequently, cellular assays such as CETSA and NanoBRET™ are crucial to confirm target engagement in a physiologically relevant context and to assess cell permeability. Finally, structural biology can provide the ultimate confirmation and detailed insights into the binding mode.
While this guide provides a framework and detailed protocols for these key experiments, it is important to note that the optimal conditions for each assay may need to be empirically determined. The comparative data presented for known CRBN ligands serves as a valuable benchmark for evaluating the performance of novel compounds like 3-(2,6-dioxopiperidin-1-yl)benzoic acid. Future studies should aim to generate this direct comparative data to fully elucidate the CRBN engagement profile of this and other emerging CRBN-directed molecules.
References
- Donovan, K. A., et al. (2020). Thalidomide and its analogs are activators of the E3 ubiquitin ligase cereblon.
- Riching, K. M., et al. (2018).
- Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation.
- Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326-2335.
- Yang, J., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e8.
- Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.
- Yang, J., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PubMed, 32413286.
-
VKEY Biotechnologies. (n.d.). Human Cereblon Binding Kit. Retrieved from [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.
- Gesellchen, F., & Jones, A. M. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in molecular biology (Clifton, N.J.), 1286, 259–283.
- International Journal of Pharmaceutical Sciences. (2025). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1.
- ResearchGate. (n.d.). Structural and biophysical analysis of binary protein-ligand complexes.... Retrieved from [https://www.researchgate.net/publication/377465335_Structural_and_biophysical_analysis_of_binary_protein-ligand_complexes_using_CRBNmidi_a_Crystal_structure_of_CRBNmidi_domains_coloured_as_in_Fig_1_bound_to_mezigdomide_shown_as_black_sticks_superposed_with_a_cryo-EM_s]
- Zhang, T., et al. (2020). Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. bioRxiv.
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
- ResearchGate. (n.d.). Relative binding affinities of CRBN ligands to CRBN in cellular and.... Retrieved from [https://www.researchgate.net/figure/Relative-binding-affinities-of-CRBN-ligands-to-CRBN-in-cellular-and-biochemical-assays_fig1_341490215]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
-
Crelux. (n.d.). CRBN Structural Biology Services. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
RCSB PDB. (2025). 9FJX: Crystal structure of human CRBN-DDB1 in complex with Lenalidomide. Retrieved from [Link]
-
ACS Publications. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. Retrieved from [Link]
-
ACS Publications. (2018). Chemical Ligand Space of Cereblon. Retrieved from [Link]
- ResearchGate. (2024). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. Retrieved from [https://www.researchgate.net/publication/377465335_Design_of_a_Cereblon_construct_for_crystallographic_and_biophysical_studies_of_protein_degraders]
-
Royal Society of Chemistry. (n.d.). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Retrieved from [Link]
- ResearchGate. (2020). What are some physical methods to determine binding affinity of a protein?. Retrieved from [https://www.researchgate.net/post/What_are_some_physical_methods_to_determine_binding_affinity_of_a_protein]
-
Medical News. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
MOSBRI. (n.d.). SPR: Surface Plasmon Resonance. Retrieved from [Link]
-
MDPI. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]
-
eScholarship. (n.d.). Determination of X-ray Crystal Structure of Human E3 Ligase in Complex with Small Molecule Ligands. Retrieved from [Link]
-
MDPI. (2025). Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy. Retrieved from [Link]
-
PubMed Central. (2015). Structural Dynamics of the Cereblon Ligand Binding Domain. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Retrieved from [Link]
-
ScienceDirect. (n.d.). Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR). Retrieved from [Link]
-
Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). ITC - Isothermal Titration Calorimetry. Retrieved from [Link]
-
Peak Proteins. (2023). Production Of Active Cereblon And Analysis By SPR. Retrieved from [Link]
-
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
PubMed Central. (n.d.). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Retrieved from [Link]
-
Taylor & Francis. (2022). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione deriv. Retrieved from [Link]
-
bioRxiv. (2024). Engineering CRBN for rapid identification of next generation binders. Retrieved from [Link]
Sources
- 1. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Guide: Isothermal Titration Calorimetry for 3-(2,6-dioxopiperidin-1-yl)benzoic acid Binding
Executive Summary & Molecular Context[1][2][3][4]
This guide details the biophysical characterization of 3-(2,6-dioxopiperidin-1-yl)benzoic acid (PubChem CID: 15041538) and its interaction with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) .[1]
This molecule features a glutarimide ring (2,6-dioxopiperidine) , the pharmacophore responsible for binding the Thalidomide Binding Domain (TBD) of CRBN.[1] However, unlike thalidomide or pomalidomide (which are C3-substituted), this specific isomer is N-substituted (position 1) .[1]
Critical Scientific Insight: The binding of immunomodulatory imide drugs (IMiDs) to CRBN is anchored by a triple hydrogen bond network involving the glutarimide imide group (N-H) and the protein's tri-tryptophan pocket (Trp380, Trp386, Trp400). Because the target molecule is N-substituted, it lacks the critical H-bond donor. Consequently, this molecule often serves as a negative control or a probe for non-canonical binding modes.
Why ITC? While high-throughput methods (TR-FRET) rely on displacement of a known high-affinity tracer, they often fail to detect weak, transient, or atypical binding events.[1] Isothermal Titration Calorimetry (ITC) is the gold standard here because it measures the heat of binding directly (label-free), allowing you to definitively confirm if this N-substituted analog retains any residual affinity or if binding is completely abolished.[1]
Comparative Analysis: ITC vs. Alternatives
For a researcher deciding how to profile this ligand, the choice of assay dictates the quality of data.
| Feature | ITC (Gold Standard) | TR-FRET (HTS Method) | SPR (Kinetics) |
| Primary Output | |||
| Label Requirement | Label-Free (Native state) | Requires Fluorophore-Tracer | Requires Surface Immobilization |
| Sensitivity to Weak Binders | High (Can detect mM affinity) | Low (Limited by Tracer affinity) | High (Transient binding visible) |
| Throughput | Low (1-2 runs/day) | High (384-well plates) | Medium |
| Sample Consumption | High (~300 µL protein @ 20-50 µM) | Low (nM concentrations) | Low to Medium |
| Relevance to Topic | Essential to prove/disprove binding of the N-substituted analog definitively.[1] | Risk of false negatives if the molecule does not compete with the tracer. | Good alternative, but immobilization may occlude the binding pocket. |
Decision Matrix for Assay Selection
Caption: Decision workflow for selecting the appropriate biophysical assay based on experimental goals.
Detailed ITC Protocol[1]
This protocol is designed to validate the binding of the specific N-substituted benzoic acid derivative. Given the likelihood of weak binding, high concentrations are required.
A. Material Preparation[5][6][7][8]
-
Ligand (The Syringe):
-
Dissolve 3-(2,6-dioxopiperidin-1-yl)benzoic acid in 100% DMSO to create a 50 mM stock.[1]
-
Dilution: Dilute into the experimental buffer to a final concentration of 300–500 µM .
-
DMSO Matching: The final DMSO concentration must match the protein solution exactly (typically 1-2%). Mismatched DMSO causes large heats of dilution that mask binding signals.
-
-
Protein (The Cell):
-
Construct: Human CRBN-DDB1 complex (Thalidomide Binding Domain).
-
Concentration: 30–50 µM (Targeting a C-value of 1–10 for weak binders).
-
Buffer: 50 mM HEPES pH 7.0, 150 mM NaCl, 1 mM TCEP.
-
Note: Avoid Phosphate buffers if possible; HEPES or Bis-Tris are preferred for CRBN.[1]
-
B. The "Hydrolysis Trap" (Expert Insight)
Glutarimide rings are susceptible to spontaneous hydrolysis at physiological pH (pH > 7.[1]2) and elevated temperatures.[1][2]
-
Risk: The ring opens to form glutaramic acid, which does not bind CRBN.
-
Mitigation: Run the ITC at pH 6.5 – 7.0 and 15°C or 20°C (instead of 25°C) to slow hydrolysis during the 1-hour titration.
C. Experimental Parameters (MicroCal PEAQ-ITC or VP-ITC)
| Parameter | Setting | Rationale |
| Temperature | 20°C | Balances hydrolysis reduction with binding kinetics.[1] |
| Stir Speed | 750 rpm | Ensures rapid mixing without protein denaturation. |
| Reference Power | 10 µcal/sec | Standard baseline stability. |
| Injection Volume | 2 µL (first), then 18 x 2 µL | Small injections allow better definition of the isotherm curve. |
| Spacing | 150 seconds | Allows signal to return to baseline (equilibration).[1] |
D. Workflow Visualization
Caption: Step-by-step workflow for performing ITC analysis on CRBN ligands.
Expected Results & Troubleshooting
Scenario A: No Binding (Likely for N-substituted analog)
-
Observation: Heats of injection are constant and equal to the heat of dilution (control).
Scenario B: Weak Binding (Millimolar affinity)[1]
-
Observation: Shallow isotherm curve; saturation is not reached even at 10x molar excess.
-
Action: Fix the stoichiometry (
) to 1.0 during data fitting to estimate .
Scenario C: Complex Behavior (Artifacts)
-
Observation: Exothermic spikes followed by endothermic tails.
-
Cause: Mismatched DMSO concentrations or bubbles.
-
Solution: Degas samples thoroughly and ensure the "flow-through" from dialysis is used to prepare the ligand solution.
References
-
Fischer, E. S., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[3] Nature, 512(7512), 49–53.[1] Link[1]
-
Chamberlain, P. P., et al. (2014).[1][3] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[3] Nature Structural & Molecular Biology, 21, 803–809.[1] Link
-
PubChem. (2025).[1] 3-(2,6-Dioxopiperidin-1-yl)benzoic acid (CID 15041538).[1][4] National Library of Medicine. Link
-
Bradbury, R. H., et al. (2020).[1] Optimization of a Series of Bivalent PROTACs Targeting the BET Bromodomains. Journal of Medicinal Chemistry, 63(22).[1] (Demonstrates use of TR-FRET vs ITC for PROTACs). Link[1]
Sources
A Senior Application Scientist's Guide to Cereblon E3 Ligase Ligands in PROTACs: 3-(2,6-dioxopiperidin-1-yl)benzoic acid versus Lenalidomide
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2][][4] A PROTAC's architecture is a triad of critical components: a warhead for the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][5] The choice of the E3 ligase ligand is a cornerstone of PROTAC design, profoundly influencing degradation efficiency, selectivity, and pharmacokinetic properties.[][5]
Among the most utilized E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[][7][8] This guide focuses on CRBN and provides an in-depth comparison of two closely related, yet functionally distinct, CRBN-recruiting ligands that are pivotal in modern PROTAC design: Lenalidomide and its close structural analog derived from pomalidomide, 3-(2,6-dioxopiperidin-1-yl)benzoic acid .
For clarity, 3-(2,6-dioxopiperidin-1-yl)benzoic acid is the carboxylic acid derivative of pomalidomide, a common synthetic handle for linker attachment. Pomalidomide itself is structurally identical to lenalidomide, save for an amino group at the 4-position of the phthalimide ring. Therefore, this comparison essentially dissects the functional impact of this single amino group.
Molecular Overview: A Subtle Change with Significant Consequences
At first glance, the structures of lenalidomide and the pomalidomide-derived acid are strikingly similar. Both possess the critical glutarimide moiety that docks into a hydrophobic pocket of CRBN.[9] However, the defining difference is the 4-amino group on the isoindolinone ring of lenalidomide, which is absent in the pomalidomide-derived structure. This seemingly minor substitution has profound implications for binding affinity, ternary complex formation, and the resulting neosubstrate degradation profile.
| Feature | 3-(2,6-dioxopiperidin-1-yl)benzoic acid (Pomalidomide-derived) | Lenalidomide |
| Core Scaffold | 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
| Key Difference | Lacks a substituent at the 4-position of the phthaloyl ring | Possesses an amino (-NH2) group at the 4-position |
| Common Use | Widely used in PROTACs; the carboxyl group is a convenient linker attachment point.[8] | Used in PROTACs and as a standalone immunomodulatory drug (IMiD).[8][10] |
| Chirality | Contains a racemizable stereogenic center on the glutarimide ring.[11] | Contains a racemizable stereogenic center on the glutarimide ring.[11] |
The Heart of the Matter: Ternary Complex Formation and Cooperativity
The efficacy of a PROTAC is not merely a function of its binary binding affinities to the POI and the E3 ligase. The crucial event is the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[9][12] The stability of this complex is often influenced by "cooperativity" (α), a measure of how the binding of one protein influences the PROTAC's affinity for the other.[13][14]
-
Positive Cooperativity (α > 1): The formation of the POI-PROTAC binary complex increases the affinity for the E3 ligase, and vice-versa. This is highly desirable as it stabilizes the ternary complex.[14]
-
Negative Cooperativity (α < 1): The binding of one protein hinders the binding of the other.
-
No Cooperativity (α = 1): The binding events are independent.
The choice between a lenalidomide or pomalidomide-based ligand can significantly impact the geometry and protein-protein interactions within the ternary complex, thereby altering cooperativity.[14] While specific cooperativity values are highly dependent on the POI and linker, the differing surface presentation of the E3 ligase ligand can favor or preclude favorable interactions. For instance, the amino group on lenalidomide can form hydrogen bonds or other interactions with the POI surface that a pomalidomide-based PROTAC cannot, potentially leading to higher cooperativity.[15]
Diagram: The PROTAC Mechanism and Ternary Complex```dot
Caption: Workflow for comparing the efficacy of two PROTACs with different E3 ligands.
Conclusion and Strategic Recommendations
The choice between a 3-(2,6-dioxopiperidin-1-yl)benzoic acid (pomalidomide-derived) and a lenalidomide-based ligand is not a matter of universal superiority but of strategic, context-dependent optimization.
-
Choose 3-(2,6-dioxopiperidin-1-yl)benzoic acid (Pomalidomide-derived) when:
-
Maximizing CRBN binding affinity is a primary goal.
-
The immunomodulatory effects of potent IKZF1/3 degradation are desired or acceptable.
-
A more direct synthetic route is preferred.
-
-
Choose Lenalidomide when:
-
Minimizing neosubstrate degradation is critical to avoid potential toxicities.
-
A specific protein-protein interaction involving the 4-amino group could enhance ternary complex cooperativity for your POI.
-
Ultimately, the optimal choice must be validated experimentally. By systematically evaluating both ligands against your specific protein of interest, you can select the building block that provides the most potent and selective degradation, paving the way for a more effective and safer therapeutic candidate.
References
[5]Precise PEG. E3 Ligase Ligands in PROTAC. CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. (2025, October 23). [1]The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation. (2024, July 15). PubMed. [7]The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2025, September 27). MDPI. [8]E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021, July 5). Frontiers in Chemistry. [16]E3 ligase ligand optimization of Clinical PROTACs. National Institutes of Health (NIH). [17]Automated Profiling of PROTAC®-Induced Cereblon Neosubstrate Degradation Using Simple Western. Bio-Techne. [18]A Comparative Guide to New Lenalidomide Derivatives for PROTAC Synthesis. BenchChem. [10]Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. National Institutes of Health (NIH). [19]Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. National Institutes of Health (NIH). [20]In silico evaluation of EGFR PROTACs' ADMET properties based on linker structure. (2025, October 29). MDPI. [13]Structure-Informed Design of High-Cooperativity PROTAC Targeting SARS-CoV-2 RdRp via Click Chemistry and Enhanced Sampling Simulations. (2025, November 4). ACS Publications. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. ResearchGate. []Thalidomide Analogs and Other CRBN Ligands in PROTACs. (2023, August 31). BOC Sciences. []Metabolic Characteristics of PROTAC Drugs. (2023, June 27). BOC Sciences. [4]Tackling the DMPK challenges of developing PROTAC drugs. (2022, April 15). [12]Delineating the role of cooperativity in the design of potent PROTACs for BTK. (2018, July 16). Proceedings of the National Academy of Sciences (PNAS). [9]Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. (2017, November 8). Portland Press. [11]Development of partial PROTAC libraries and new E3 ligase ligands to accelerate PROTAC advancement. American Chemical Society. [14]Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. National Institutes ofHealth (NIH). [15]Lenalidomide stabilizes protein-protein complexes by turning labile intermolecular H-bonds into robust interactions. (2026, January 29). ResearchGate. [22]Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. (2023, August 18). PubMed. [23]A double-edged sword of neo-substrate degradation in PROTACs. (2026, January 5). Larvol Delta. [2]Recent Advances in PROTACs for Drug Targeted Protein Research. National Institutes of Health (NIH). [24]Recent advances of PROTACs technology in neurodegenerative diseases. (2022, November 27). [25]Lenalidomide Derivative and PROTAC for Controlling Neosubstrate Degradation. ResearchGate. [26]Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. National Institutes of Health (NIH).
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Technical Comparison: Pomalidomide vs. Phenyl-Glutarimide Benzoic Acid for CRBN Recruitment
This guide provides an in-depth technical comparison between Pomalidomide (the clinical standard) and 3-(2,6-dioxopiperidin-1-yl)benzoic acid (and its functional isomers) for Cereblon (CRBN) recruitment.
Editorial Note on Chemical Nomenclature & Functionality: The specific compound listed in the topic, 3-(2,6-dioxopiperidin-1-yl)benzoic acid , describes a structure where the benzoic acid is attached to the nitrogen (N1) of the glutarimide ring.
-
Critical Distinction: Canonical CRBN binders (Thalidomide, Pomalidomide) and functional Phenyl-Glutarimides (PGs) are attached via the C3 carbon of the glutarimide. The free imide nitrogen (NH) is strictly required for hydrogen bonding in the CRBN tri-tryptophan pocket.
-
Interpretation: This guide analyzes Pomalidomide against the Phenyl-Glutarimide (PG) class of binders (specifically the benzoic acid derivatives). It treats the N-substituted (1-yl) variant as a negative control/non-binder , a distinction vital for validating specific recruitment in experimental designs.
Executive Summary
For researchers developing PROTACs or Molecular Glues, the choice of E3 ligase ligand dictates potency, stability, and physicochemical properties.
-
Pomalidomide is the industry standard: high affinity, well-characterized neosubstrate profile (IKZF1/3), but suffers from hydrolytic instability and rapid racemization.
-
Phenyl-Glutarimide (PG) Benzoic Acid (specifically the C3-linked isomer) represents the "Next-Generation" scaffold. It offers superior hydrolytic stability (retaining CRBN affinity without the phthalimide ring) and a simplified exit vector for linker attachment.
-
The N-Linked Isomer (1-yl): Often encountered as a synthesis impurity or negative control, this compound fails to recruit CRBN due to steric occlusion of the critical NH donor site.
Molecular Architecture & Binding Mechanism
Structural Logic
The efficacy of CRBN recruitment hinges on the integrity of the glutarimide ring's interaction with the tri-tryptophan pocket (Trp380, Trp386, Trp400).
| Feature | Pomalidomide (Standard) | Phenyl-Glutarimide (PG) Acid (Alternative) | N-Substituted Glutarimide (Negative Control) |
| Core Scaffold | Phthalimide-Glutarimide | Phenyl-Glutarimide | N-Aryl Glutarimide |
| Linkage | C3-N (Isoindolinone) | C3-C (Phenyl) | N1-C (Benzoic Acid) |
| H-Bond Donor | Glutarimide NH (Free) | Glutarimide NH (Free) | None (Blocked) |
| Hydrolytic Stability | Low (Phthalimide ring opening) | High (No hydrolyzable imide) | High |
| Chirality | Rapid Racemization (S/R) | Reduced Racemization Rate | Achiral (if N-linked) |
Mechanistic Diagram (Graphviz)
The following diagram illustrates the binding logic and why the N-linked variant fails.
Caption: Structural causality of CRBN recruitment. Only C3-linked glutarimides retain the free NH required for the tri-tryptophan pocket interaction.
Experimental Performance Analysis
Binding Affinity & Efficiency
When selecting a ligand for PROTAC design, affinity (IC50) and Ligand Efficiency (LE) are paramount.
-
Pomalidomide:
-
IC50: ~3 µM (Thalidomide) to ~100 nM (Pomalidomide) depending on the assay.
-
Neosubstrates: Strongly degrades Ikaros (IKZF1) and Aiolos (IKZF3).
-
Pros: Proven clinical history; predictable exit vectors (C4-amine).
-
Cons: The phthalimide ring is prone to hydrolysis in aqueous media (t1/2 ~24h), complicating long-duration assays.
-
-
Phenyl-Glutarimide (PG) Benzoic Acid (C3-linked):
-
IC50: Comparable to Pomalidomide (~100-500 nM).
-
Stability: t1/2 > 7 days in media. The removal of the phthalimide carbonyls prevents the ring-opening hydrolysis common to IMiDs.
-
Pros: High stability allows for lower dosing and longer experiments; smaller molecular weight improves permeability.
-
Cons: Altered neosubstrate profile (reduced IKZF1 degradation in some analogs), which may be desirable for "cleaner" PROTACs.
-
Comparative Data Summary
| Metric | Pomalidomide | Phenyl-Glutarimide (PG-COOH) | 1-yl Benzoic Acid (N-Linked) |
| CRBN Affinity (IC50) | High (+++++) | High (+++++) | Inactive (-) |
| Chemical Stability | Low (Hydrolyzes) | High (Stable) | High |
| Ligand Efficiency (LE) | Moderate | High (Compact) | N/A |
| Neosubstrate Degradation | Strong (IKZF1/3) | Tunable / Reduced | None |
| Primary Application | Standard PROTACs | Stable / "Clean" PROTACs | Negative Control |
Experimental Protocols
To validate these ligands in your own system, use the following self-validating workflows.
TR-FRET CRBN Binding Competition Assay
Objective: Determine the IC50 of the competing ligand against a tracer (e.g., Cy5-Pomalidomide).
-
Reagents:
-
Recombinant CRBN-DDB1 complex (His-tagged).
-
Fluorophore-conjugated Pomalidomide Tracer.
-
Tb-labeled Anti-His Antibody (Donor).
-
Test Compounds: Pomalidomide (Ref), PG-Acid (Test), N-linked Acid (Neg Control).
-
-
Workflow:
-
Step 1: Dilute test compounds in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20) in a 384-well plate (10-point dose response).
-
Step 2: Add CRBN-DDB1 protein (final conc. 5 nM) and Tb-Antibody (2 nM). Incubate 15 min.
-
Step 3: Add Pomalidomide Tracer (final conc. 10 nM).
-
Step 4: Incubate 60 min at RT in dark.
-
Step 5: Read TR-FRET (Excitation 337 nm; Emission 490 nm / 520 nm).
-
-
Validation:
-
Z' Factor: Must be > 0.5.
-
Control: The N-linked compound must show no displacement (flat line). If it displaces, check for sample contamination or aggregation.
-
Hydrolytic Stability Assay (LC-MS/MS)
Objective: Quantify the half-life of the ligand in cell culture media.
-
Preparation: Spike compounds (1 µM) into DMEM + 10% FBS.
-
Incubation: Aliquot into tubes and incubate at 37°C.
-
Sampling: Harvest at t=0, 1h, 4h, 8h, 24h, 48h.
-
Extraction: Quench with cold acetonitrile (containing internal standard), centrifuge, and inject supernatant into LC-MS.
-
Result: Pomalidomide will show exponential decay (Ring Opening products appear). PG-Acid should remain >90% intact at 48h.
PROTAC Design Workflow
When to switch from Pomalidomide to Phenyl-Glutarimide?
Caption: Decision matrix for selecting between Pomalidomide and Phenyl-Glutarimide scaffolds based on stability and off-target requirements.
References
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512, 49–53. Link
-
Minoshima, Y., et al. (2022). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs.[1][2][3] ACS Medicinal Chemistry Letters. (Demonstrates the stability and efficacy of the PG scaffold). Link
-
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. (Establishes the glutarimide NH requirement). Link
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- 1. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyl Glutarimide (PG) Library - Enamine [enamine.net]
A Comparative Guide to Cereblon (CRBN) Ligands for PROTAC Efficacy
Introduction: The Central Role of CRBN in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright destruction of disease-causing proteins.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) by acting as a molecular bridge between a target protein and an E3 ubiquitin ligase.[2][] Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN), the substrate receptor for the Cullin-4A RING E3 ligase (CRL4^CRBN^) complex, has become a cornerstone of PROTAC design.[2][4][5]
The appeal of CRBN is multifaceted: its ligands are typically small, possess favorable drug-like properties, and benefit from a wealth of structural and clinical data.[2][6][] However, the efficacy of a CRBN-recruiting PROTAC—its ability to potently and selectively degrade a target—is fundamentally dictated by the choice of the CRBN ligand. This guide provides an in-depth comparison of established and emerging CRBN ligands, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation protein degraders.
The Foundation: Immunomodulatory Imide Drugs (IMiDs) as CRBN Ligands
The field of CRBN-based PROTACs was built upon the serendipitous discovery that the immunomodulatory imide drugs (IMiDs)—thalidomide, lenalidomide, and pomalidomide—exert their therapeutic and teratogenic effects by binding directly to CRBN.[2][][8] This interaction remodulates the substrate specificity of the CRL4^CRBN^ complex, inducing the degradation of so-called "neosubstrates."[4][5] PROTAC developers have masterfully repurposed this mechanism, tethering IMiDs to target-binding warheads to redirect this degradation activity.
Comparative Analysis of IMiD Ligands
While structurally similar, the choice between thalidomide, lenalidomide, and pomalidomide is not trivial. It can significantly impact a PROTAC's binding affinity, degradation efficiency, and off-target profile.
Binding Affinity & PROTAC Potency: The intrinsic affinity of the ligand for CRBN is a critical determinant of ternary complex formation. Generally, pomalidomide exhibits the highest affinity, followed by lenalidomide and then thalidomide. This trend often, but not always, translates to improved degradation potency (lower DC50) in the resulting PROTAC.[9] Lenalidomide-based PROTACs, for instance, have shown the potential for picomolar DC50 values in certain contexts, a significant improvement over thalidomide-based equivalents.[9]
The Neosubstrate Liability: A major drawback of all classical IMiD ligands is the concurrent degradation of endogenous CRBN neosubstrates, most notably the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) and the translation termination factor GSPT1.[2][] This activity, while therapeutically useful in hematological malignancies, represents a significant off-target liability in other indications, potentially leading to undesired immunomodulation or toxicity.[]
| Ligand | Relative CRBN Binding Affinity (IC50) | Representative PROTAC (Target: BRD4) | DC50 (nM) | Dmax (%) | Key Consideration |
| Thalidomide | Lowest | dBET1 | ~25 | >90 | Foundational, but often least potent. |
| Lenalidomide | Intermediate | - | Varies | Varies | Can offer higher potency than thalidomide.[9] |
| Pomalidomide | Highest | dBET6 | ~2 | >95 | Often the most potent IMiD ligand. |
| Novel Benzamide | High | Compound 11a (BRD4) | 0.3 | >98 | Designed to eliminate neosubstrate activity.[10] |
Note: DC50 and Dmax values are highly context-dependent (cell line, target protein, linker) and are presented for illustrative comparison.
The Next Generation: Overcoming IMiD Limitations
To address the inherent limitations of IMiDs, particularly neosubstrate activity and chemical instability, significant research has focused on developing novel, non-phthalimide CRBN binders.[10][11] These next-generation ligands aim to refine the interaction with CRBN to maintain potent target recruitment while eliminating the surface interactions responsible for neosubstrate binding.
Key Classes of Novel CRBN Ligands:
-
Benzamide & Phenyl Glutarimide Derivatives: These scaffolds have demonstrated the ability to retain high-affinity CRBN binding and significantly improve chemical stability compared to the hydrolytically unstable phthalimide moiety of IMiDs.[10] Crucially, PROTACs built with optimized benzamide ligands have been shown to potently degrade their intended target (e.g., BRD4) while showing dramatically reduced or no degradation of IKZF1/3.[10][11]
-
Phenyl Dihydrouracil (PDHU) Derivatives: PDHU-based ligands offer an alternative achiral scaffold, avoiding the potential for racemization that can be an issue with glutarimide-based ligands.[] These have been successfully incorporated into PROTACs targeting proteins like BTK and BRD9, demonstrating excellent degradation activity and, in some cases, avoiding neosubstrate effects.[][12]
-
Degron-Inspired Ligands (Cyclimids): Inspired by the natural degrons that CRBN recognizes, these ligands offer a distinct mode of interaction.[13] This can lead to the formation of unique ternary complex conformations, providing a powerful strategy to tune degradation efficiency and selectivity.[13]
The primary advantage of these novel ligands is the decoupling of target degradation from neosubstrate degradation. This enhanced selectivity is a critical step toward developing safer PROTAC medicines for a broader range of diseases beyond oncology.
Experimental Guide: A Framework for Efficacy Comparison
Objectively comparing CRBN ligands requires a systematic and multi-faceted experimental approach. The goal is to build a comprehensive picture of a PROTAC's behavior, from initial molecular interactions to the ultimate cellular outcome.
Protocol 1: Measuring Ternary Complex Formation via TR-FRET
Causality: The formation of a stable POI:PROTAC:E3 ligase ternary complex is the prerequisite for ubiquitination.[14] Quantifying this interaction provides a direct measure of the PROTAC's ability to bridge the two proteins and can help explain differences in degradation potency. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust, high-throughput method for this purpose.[15]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4).
-
Proteins: Use purified, tagged proteins (e.g., His-tagged CRBN/DDB1 complex and GST-tagged target protein).
-
Detection Antibodies: Use a Terbium (Tb)-conjugated anti-His antibody (donor) and a Fluorescein-conjugated anti-GST antibody (acceptor).
-
PROTAC Dilution Series: Prepare a serial dilution of the PROTAC in assay buffer, typically starting from a high concentration (e.g., 10 µM).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the PROTAC serial dilution to the wells.
-
Add 5 µL of a pre-mixed solution of the tagged target protein and E3 ligase complex to each well. Final concentrations should be optimized but are typically in the low nanomolar range (e.g., 5-20 nM).
-
Incubate for 60 minutes at room temperature to allow complex formation.
-
Add 10 µL of a pre-mixed solution of the donor and acceptor antibodies.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
-
Measurement & Data Analysis:
-
Measure the TR-FRET signal on a compatible plate reader (excite at ~340 nm, measure emissions at ~665 nm for the acceptor and ~620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor emission).
-
Plot the TR-FRET ratio against the log of the PROTAC concentration. The resulting bell-shaped curve is characteristic, with the peak representing optimal ternary complex formation. The descending slope at high concentrations is known as the "hook effect," where binary complexes (PROTAC:Target or PROTAC:CRBN) predominate and are non-productive.[14][15][16]
-
Protocol 2: Quantifying Target Degradation via Western Blot
Causality: The functional output of a successful PROTAC is the reduction of total cellular levels of the target protein. Western blotting is the gold-standard, accessible method to quantify this degradation.
Methodology:
-
Cell Treatment:
-
Plate cells (e.g., HEK293T, or a cancer cell line relevant to the target) and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time. It is crucial to test both a short (4-8 hours) and a long (18-24 hours) time point initially to capture the degradation kinetics.[17]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation (e.g., 14,000 rpm for 15 min at 4°C).
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for all samples (e.g., 20 µg per lane) and load onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-Actin) to ensure equal loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using an ECL substrate and image with a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the target protein band intensity to the loading control for each lane.
-
Express the data as a percentage of the vehicle (DMSO) control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation achieved).[17][18]
-
Conclusion and Future Outlook
The choice of a CRBN ligand is a critical design decision that profoundly influences the potency, selectivity, and safety profile of a PROTAC. While foundational IMiD-based ligands like pomalidomide remain powerful tools, their inherent neosubstrate activity is a significant liability. The development of next-generation, non-IMiD ligands that retain high-affinity CRBN binding while eliminating neosubstrate degradation marks a major advancement in the field.[10][11] These novel binders offer the tantalizing prospect of creating highly selective PROTACs with a wider therapeutic window, applicable to a broader array of diseases. As our understanding of the nuanced structural interactions within the ternary complex deepens, we can expect the design of even more sophisticated and precisely tailored CRBN ligands to accelerate the translation of targeted protein degradation into transformative medicines.
References
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
- E3 Ligase Ligands in PROTAC. Precise PEG.
- Ternary Complex Formation.
- Relative binding affinities of CRBN ligands to CRBN in cellular and biochemical assays.
- A Comparative Analysis of Thalidomide and Lenalidomide as CRBN Ligands in PROTACs. Benchchem.
- Characterizing PROTAC ternary complex form
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv.
- PROTAC Ternary Complex Assay Services. BOC Sciences.
- CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. N/A.
- Molecular Glues & PROTACs Meet Their Match: Inside the Humanized CRBN Mouse Model. N/A.
- Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
- Discovery of E3 Ligase Ligands for Target Protein Degrad
- (A) Dose response curves, DC 50 and Dmax calculations for compounds 7...
- Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degrad
- SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation r
- SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation R
- Examples of CRBN ligand-based PROTACs.
- Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simul
- CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applic
- Targeted Protein Degrad
- Cereblon versus VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. ChemRxiv.
- PROTAC targeted protein degraders: the past is prologue. Arvinas.
- Thalidomide Analogs and Other CRBN Ligands in PROTACs. BOC Sciences.
- PROTAC Design - CRBN Ligand Modific
- A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PMC.
- New-generation advanced PROTACs as potential therapeutic agents in cancer therapy. N/A.
- common pitfalls in PROTAC experiments and how to avoid them. Benchchem.
- The Cyclimids: Degron-inspired cereblon binders for targeted protein degrad
- Overcoming the challenges of preclinical evalu
- Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects...
- Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. University of Wisconsin–Madison.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. N/A.
- Using Structural Computation Models to Predict Productive PROTAC Ternary Complexes. Promega Connections.
- Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PMC.
- PROTAC-induced Protein Functional Dynamics in Targeted Protein Degrad
- Targeted Protein Degradation: Design Consider
- Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach.
- Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applic
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Publish Comparison Guide: Specificity of 3-(2,6-dioxopiperidin-1-yl)benzoic acid for CRBN
This guide provides an in-depth technical analysis of 3-(2,6-dioxopiperidin-1-yl)benzoic acid , specifically addressing its role as a structural probe and negative control in Cereblon (CRBN) biology.
Unlike standard immunomodulatory imide drugs (IMiDs) like lenalidomide or pomalidomide, this compound features a substitution on the glutarimide nitrogen. This structural modification provides a critical lesson in Structure-Activity Relationships (SAR) and is utilized to validate the specificity of CRBN-targeting molecular glues and PROTACs.
Executive Summary: The Negative Control Paradigm
In the development of CRBN-recruiting chimeras (PROTACs) and molecular glues, specificity is often validated using non-binding analogs. 3-(2,6-dioxopiperidin-1-yl)benzoic acid serves as a quintessential Negative Control Reference Standard .
While it shares the glutarimide and benzoic acid moieties found in active ligands (e.g., pomalidomide-based linkers), the connectivity is distinct:
-
Active Ligands: The substituent is attached to the C3 carbon of the glutarimide ring, leaving the imide nitrogen (N-H) free.
-
Topic Compound: The benzoic acid is attached to the N1 nitrogen of the glutarimide ring.
Scientific Verdict: This N-substitution abolishes the hydrogen-bonding capability required for CRBN binding. Therefore, this compound exhibits negligible specificity and affinity for CRBN, making it an ideal tool to prove that an observed biological effect is not due to off-target interactions of the glutarimide scaffold.
Structural Disambiguation & Mechanism of Action
To understand the specificity profile, one must analyze the atomic-level interaction with the CRBN Thalidomide-Binding Domain (TBD).
The "Tri-Tryptophan" Pocket Requirement
The CRBN ligand-binding pocket is a hydrophobic cage formed by three tryptophan residues: Trp380, Trp386, and Trp400 .
-
Critical Interaction: The unsubstituted glutarimide ring inserts into this pocket.
-
Hydrogen Bonding: The glutarimide N-H acts as a hydrogen bond donor to the backbone carbonyl of Trp380 and/or His378 . The carbonyls of the glutarimide accept hydrogen bonds from Trp386 and Trp400 .
-
Steric Constraint: The pocket is sterically restrictive. Substitution at the N1 position introduces a massive steric clash with the tryptophan indole rings and eliminates the essential H-bond donor.
Structural Comparison
The following table contrasts the topic compound with a functional analog.
| Feature | Topic Compound (Negative Control) | Active Analog (Functional Ligand) |
| IUPAC Name | 3-(2,6-dioxopiperidin-1-yl )benzoic acid | 3-(2,6-dioxopiperidin-3-yl )benzoic acid |
| Connectivity | Benzoic acid attached to Nitrogen (N1) | Benzoic acid attached to Carbon (C3) |
| Glutarimide N-H | Absent (Substituted) | Present (Free H-bond donor) |
| CRBN Affinity (IC50) | > 100 µM (Inactive) | ~ 1–5 µM (Active) |
| Application | Specificity Control, Off-target validation | PROTAC Linker/Anchor, Ligand |
Visualization: Structural Logic & Pathway
The diagram below illustrates the structural difference and the assay logic for using this compound to validate CRBN specificity.
Caption: Comparative binding logic. The Active Ligand (C3-linked) engages Trp380 via the glutarimide N-H. The Topic Compound (N1-linked) clashes sterically and lacks the H-bond donor, resulting in no binding.
Comparative Performance Data
When evaluating "specificity," the utility of 3-(2,6-dioxopiperidin-1-yl)benzoic acid lies in its lack of performance compared to standard ligands.
| Compound | Target | Binding Affinity ( | Specificity Validation Role |
| Lenalidomide | CRBN | ~150 nM | Positive Control: Standard binder. |
| Pomalidomide | CRBN | ~100 nM | Positive Control: High-affinity binder. |
| Topic Compound | CRBN | No Binding (>100 µM) | Negative Control: Proves N-H necessity. |
| Thalidomide | CRBN | ~250 nM | Reference: Parent compound. |
Interpretation for Researchers: If you synthesize a PROTAC using the Topic Compound as the anchor, and it still degrades your target protein, the degradation is CRBN-independent (an artifact). If the PROTAC fails to degrade (while the C3-linked version succeeds), you have validated the CRBN-specificity of your design.
Experimental Protocols
Protocol A: Fluorescence Polarization (FP) Competition Assay
Objective: Confirm the lack of binding of 3-(2,6-dioxopiperidin-1-yl)benzoic acid to CRBN-DDB1 complex.
Materials:
-
Recombinant Human CRBN-DDB1 complex (100 nM).
-
Tracer: Cy5-labeled Thalidomide derivative (10 nM).
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20.
Workflow:
-
Preparation: Dilute CRBN-DDB1 protein to 2x concentration (200 nM) in assay buffer.
-
Titration: Prepare a serial dilution of the Topic Compound (Start 100 µM, 1:3 dilution) and Pomalidomide (Positive Control).
-
Incubation: Mix 10 µL protein + 10 µL compound in a black 384-well plate. Incubate for 30 min at RT.
-
Tracer Addition: Add 10 µL of Cy5-Tracer (3x concentration).
-
Read: Measure FP (Ex 620 nm / Em 688 nm) after 60 min.
Expected Results:
-
Pomalidomide: Dose-dependent decrease in mP (displacement of tracer).
-
Topic Compound: Flat line (mP remains high/constant), indicating no displacement of the tracer.
Protocol B: Negative Control PROTAC Synthesis
Objective: Use the compound to build a non-binding PROTAC analog.
-
Coupling: React 3-(2,6-dioxopiperidin-1-yl)benzoic acid with your linker-amine using standard amide coupling (HATU/DIPEA in DMF).
-
Purification: HPLC (Reverse phase).
-
Application: Treat cells with the Active PROTAC vs. the Negative Control PROTAC.
-
Result: Active PROTAC degrades target; Negative Control PROTAC does not. This confirms the mechanism is E3-ligase mediated.
-
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. Link
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. Link
-
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link
-
PubChem Compound Summary. 3-(2,6-dioxopiperidin-1-yl)benzoic acid (CAS 140213-08-7). Link
-
Bartlett, D. W., & Gilbert, A. M. (2022). Considerations for the Design and Interpretation of Negative Control PROTACs. Journal of Medicinal Chemistry, 65(9), 6463–6474. Link
Head-to-head comparison of PROTACs using different E3 ligase ligands
This guide provides a technical, head-to-head comparison of PROTACs recruiting different E3 ligases, focusing on the two industry standards: Cereblon (CRBN) and Von Hippel-Lindau (VHL) .[] It is designed for drug discovery scientists to navigate the critical decision of E3 ligase selection.
Strategic Selection for Potency, Selectivity, and DMPK
The Strategic Pivot: Ligase Choice as a Design Variable
In early PROTAC development, the E3 ligase was often treated as a mere "handle"—a generic disposal unit. Current data confirms that the choice between CRBN and VHL dictates not just degradation efficiency, but the selectivity profile , kinetics of degradation , and resistance mechanisms of the final degrader.
While over 600 E3 ligases exist, CRBN and VHL remain the workhorses.[2][3] However, they are distinct biological tools, not interchangeable parts.[]
Comparative Technical Specifications
The following table synthesizes physicochemical and biological differences critical for medicinal chemistry optimization.
| Feature | Cereblon (CRBN) System | Von Hippel-Lindau (VHL) System | Impact on PROTAC Design |
| Ligand Class | Immunomodulatory imides (IMiDs) (e.g., Thalidomide, Pomalidomide) | Hydroxyproline (Hyp) mimetics (e.g., VH032, VH298) | DMPK : CRBN ligands are smaller and more "drug-like." |
| Ligand MW | Low (~250–300 Da) | High (~400–600 Da) | Oral Bioavailability : Harder to achieve with VHL due to total MW > 800 Da. |
| Ternary Complex | Often low affinity; relies on rapid catalytic turnover ("Kiss-and-Run"). | High affinity; forms stable, cooperative complexes. | Kinetics : VHL often degrades faster but requires stable ternary complex formation. |
| Subcellular Bias | Nuclear & Cytosolic (can shuttle) | Predominantly Cytosolic (can access nucleus, but less efficient) | Target Location : CRBN is preferred for nuclear targets (e.g., Transcription Factors). |
| Off-Target Risks | Neosubstrates (e.g., IKZF1/3, SALL4) via zinc-finger degradation. | Minimal inherent off-targets (HIF-1α is the primary endogenous substrate). | Toxicity : CRBN PROTACs carry teratogenicity risks inherent to the IMiD warhead. |
| "Hook Effect" | Less pronounced in some contexts due to weak binary affinity. | More common due to high binary affinity for VHL. | Dosing : VHL PROTACs may have a narrower therapeutic window at high concentrations. |
Mechanistic Deep Dive: The BRD4 Benchmark
The most robust head-to-head data comes from degraders targeting BRD4 , specifically comparing dBET1 (CRBN-recruiting) and MZ1 (VHL-recruiting).
Case Study: dBET1 vs. MZ1
-
Potency & Selectivity:
-
MZ1 (VHL): Demonstrates a "selectivity filter." Despite the warhead (JQ1) binding BRD2, BRD3, and BRD4 equally, MZ1 preferentially degrades BRD4. This is driven by the steric clash in the ternary complex with VHL, which destabilizes BRD2/3 binding.
-
dBET1 (CRBN): Shows less discrimination, degrading BRD2, BRD3, and BRD4 more equally. The CRBN complex is more flexible ("pivoting door"), allowing it to accommodate a wider range of structurally similar proteins without imposing strict geometric constraints.
-
-
Resistance Profiles:
-
Resistance to dBET1 frequently arises from downregulation of CRBN expression or mutations in the CRBN binding site.
-
VHL mutations are less common in this context, but resistance can occur via alterations in the Cullin-2 machinery.
-
Visualization: Ternary Complex Dynamics
The following diagram illustrates the kinetic differences between the "Kiss-and-Run" mechanism of CRBN and the "Stable Cooperative" mechanism of VHL.
Caption: Kinetic differentiation between CRBN (transient, fast turnover) and VHL (stable, cooperative) ternary complex formation.
Experimental Protocol: Validating E3 Ligase Dependency
To objectively compare E3 ligases for a new target, you must validate that degradation is indeed E3-dependent and not an artifact.
Protocol: The "Rescue" Competition Assay
This self-validating workflow confirms that the PROTAC functions via the intended ligase.
Objective: Prove that degradation is reversed by blocking the specific E3 ligase binding site.
Materials:
-
Target cells (e.g., HEK293, HeLa).
-
Competitor Ligand A: Free Pomalidomide (for CRBN).
-
Competitor Ligand B: Free VHL Ligand (e.g., VH032).
-
Negative Control PROTAC: Diastereomer (e.g., VHL epimer) or N-methylated IMiD.
Step-by-Step Methodology:
-
Seeding: Plate cells in 6-well plates (0.5 x 10^6 cells/well) and incubate overnight.
-
Pre-treatment (The Blockade):
-
Well 1: DMSO (Vehicle).
-
Well 2: DMSO.
-
Well 3: Pomalidomide (10–50 µM excess).
-
Well 4: VH032 (10–50 µM excess).
-
Incubate for 1 hour to saturate E3 ligases.
-
-
Treatment:
-
Add PROTAC at DC90 concentration (determined previously) to Wells 2, 3, and 4.
-
Well 1 remains DMSO only (Loading Control).
-
-
Incubation: Incubate for 4–24 hours (target dependent).
-
Lysis & Western Blot:
-
Lyse cells in RIPA buffer + Protease Inhibitors.
-
Blot for Target Protein and GAPDH/Actin.
-
Interpretation:
-
CRBN-driven: Degradation in Well 2 is rescued (band reappears) in Well 3 but not Well 4.
-
VHL-driven: Degradation in Well 2 is rescued in Well 4 but not Well 3.
-
Off-target/Cytotoxicity: No rescue in either Well 3 or 4 suggests the compound causes degradation via an alternative mechanism or cell death.
Decision Guide: When to Choose Which?
The following decision tree assists in the initial design phase.
Caption: Decision matrix for E3 ligase selection based on target localization, DMPK requirements, and selectivity needs.
Summary of Key Differences
| Metric | CRBN | VHL |
| Best for... | Nuclear targets, oral drugs, rapid degradation. | Cytosolic targets, high selectivity needs, stable proteins. |
| Primary Limitation | IMiD-associated teratogenicity; off-target degradation of zinc-finger proteins. | High molecular weight (poor oral bioavailability); potential for hook effect. |
| Key Reference Compound | dBET1 (BRD4 degrader) | MZ1 (BRD4 degrader) |
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[12] Nature Chemical Biology. Link
-
Zengerle, M., et al. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology. Link
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. Link
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Link
-
Bepari, A., et al. (2021). Deciphering the E3 Ligase Preference for PROTACs. Journal of Medicinal Chemistry. Link
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- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00198F [pubs.rsc.org]
- 8. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vivo Validation of 3-(2,6-dioxopiperidin-1-yl)benzoic acid-based PROTACs
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to a catalytic, event-driven pharmacology.[1][2] This guide provides an in-depth comparison and technical workflow for the in vivo validation of a prominent class of PROTACs: those based on 3-(2,6-dioxopiperidin-1-yl)benzoic acid and its derivatives. These moieties, derived from immunomodulatory imide drugs (IMiDs) like pomalidomide and thalidomide, function by recruiting the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[3][4]
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and comparative analysis essential for advancing these molecules toward clinical application.
The CRBN-Recruiting PROTAC: Mechanism of Action
Unlike conventional small-molecule inhibitors that block a protein's active site, PROTACs are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS).[1][5] A CRBN-based PROTAC consists of three key components: a "warhead" ligand that binds the protein of interest (POI), a CRBN-recruiting ligand (e.g., pomalidomide-based), and a flexible linker connecting the two.[6]
The mechanism proceeds as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and CRBN, forming a transient ternary complex.[7] The stability and conformation of this complex are critical for downstream activity.
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[5]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[4]
-
Catalytic Cycle: The PROTAC is then released and can induce the degradation of another POI molecule, acting in a catalytic manner.[4][5] This allows for sustained protein knockdown at sub-stoichiometric concentrations, a key advantage over traditional inhibitors.[8]
Pharmacokinetic (PK) Studies
The unique physicochemical properties of PROTACs (high molecular weight, large polar surface area) often present challenges for oral bioavailability and metabolic stability. [9][10] Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC. [] Experimental Protocol: Mouse PK Study
-
Animal Model: Healthy BALB/c or C57BL/6 mice (n=3-5 per time point).
-
Formulation: Develop a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous, subcutaneous). Solubilizing agents like PEG, Tween 80, or Solutol HS 15 are commonly used.
-
Dosing: Administer a single dose (e.g., 10 mg/kg).
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Collect tissues of interest (e.g., tumor, liver, brain).
-
Analysis: Quantify PROTAC concentration in plasma and tissue homogenates using LC-MS/MS.
-
Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life). [] Causality Behind Choices:
-
Why multiple routes? IV administration provides a baseline for absolute bioavailability, while the intended clinical route (often oral) must be evaluated for feasibility. [10]* Why tissue analysis? PROTAC efficacy depends on achieving sufficient concentration at the site of action (e.g., the tumor). [9]Plasma concentration alone may not be predictive of target engagement.
Pharmacodynamic (PD) Studies
PD studies provide direct evidence of the PROTAC's mechanism of action in vivo by measuring the degradation of the target protein.
Objective: To correlate PROTAC exposure with the extent and duration of POI degradation in relevant tissues.
Experimental Protocol: Tumor PD Study
-
Animal Model: Tumor-bearing mice (e.g., subcutaneous xenograft models). [][12]2. Dosing: Administer the PROTAC at various doses and schedules based on PK data.
-
Tissue Harvest: At selected time points post-dose, euthanize animals and harvest tumors and other relevant tissues.
-
Analysis:
-
Western Blot: Homogenize tissues and perform Western blotting to quantify the levels of the POI. This is the gold standard for demonstrating protein loss.
-
Immunohistochemistry (IHC): Provides spatial information on protein degradation within the tissue architecture.
-
qPCR: To confirm that the reduction in protein levels is not due to transcriptional repression. []5. Data Interpretation: Correlate drug concentration (from parallel PK studies) with the percentage of POI degradation over time. [13]This establishes a PK/PD relationship that is crucial for predicting the required dosing regimen for efficacy.
-
Comparative Analysis: PROTACs vs. Small Molecule Inhibitors
A key component of validation is demonstrating the superiority of the degradation approach over simple inhibition. [14]The comparison should be objective and data-driven. A common subject for this comparison is the degradation of Bromodomain and Extra-Terminal (BET) proteins, like BRD4, by CRBN-based PROTACs versus inhibition by small molecules like JQ1. [1] Key Advantages of PROTACs:
-
Enhanced Potency: The catalytic nature of PROTACs often leads to more profound and sustained downstream effects at lower concentrations compared to inhibitors that require continuous high occupancy. [1][8]* Overcoming Resistance: PROTACs can degrade mutant proteins that have developed resistance to active site inhibitors. [14]* Drugging the "Undruggable": The technology can target proteins lacking enzymatic activity, such as scaffolding proteins and transcription factors, expanding the druggable proteome. [4][14] Table 1: Comparative Performance of a BRD4-Targeting PROTAC vs. a Small Molecule Inhibitor (SMI)
| Parameter | BRD4-PROTAC (e.g., ARV-825 based) | BRD4 Inhibitor (e.g., JQ1) | Rationale & Justification |
| Mechanism | Catalytic Degradation of BRD4 [1] | Competitive Inhibition of Bromodomains [1] | PROTAC removes the entire protein, ablating all functions (enzymatic and scaffolding). [8] |
| In Vitro Potency (DC50/IC50) | DC50 <1 nM (Degradation) [1] | IC50 ~50-100 nM (Inhibition) | The catalytic cycle allows for sub-stoichiometric efficacy, leading to higher potency. [5] |
| In Vivo PD (Tumor) | >90% BRD4 degradation with sustained effect [15] | Transient target engagement, requires sustained exposure | Degradation leads to a longer duration of action as the cell must re-synthesize the protein. |
| In Vivo Efficacy (Xenograft) | Significant tumor regression | Tumor growth inhibition, often stasis | Profound and durable suppression of oncogenic pathways (e.g., MYC) leads to superior anti-tumor activity. [1] |
| Resistance Profile | Can degrade inhibitor-resistant mutants [14] | Susceptible to active site mutations | Ternary complex formation relies on multiple protein-protein interactions beyond just the active site. [14] |
Note: Data presented is representative and compiled from literature on well-characterized BRD4 degraders and inhibitors. [1][15]
Safety and Toxicology
While PROTACs offer enhanced selectivity, a thorough safety evaluation is mandatory.
Objective: To identify potential on-target and off-target toxicities and establish a therapeutic window.
Key Assessments:
-
On-Target Toxicity: Assess the physiological impact of degrading the POI in healthy tissues.
-
Off-Target Toxicity: Determine if the PROTAC degrades other proteins or if the warhead/CRBN ligand exhibits independent pharmacology.
-
IMiD-related Concerns: Since the 3-(2,6-dioxopiperidin-1-yl)benzoic acid moiety is derived from thalidomide analogues, a critical assessment of potential IMiD-related toxicities (e.g., teratogenicity, hematological effects) is necessary, though often mitigated by the PROTAC design. [16]* Study Design: Conduct non-GLP toxicology studies in rodents and a second species (e.g., non-human primates), monitoring clinical signs, body weight, hematology, clinical chemistry, and histopathology. [][12]
Conclusion
The in vivo validation of 3-(2,6-dioxopiperidin-1-yl)benzoic acid-based PROTACs is a multi-faceted process that extends beyond simple efficacy studies. It requires a rigorous, data-driven evaluation of the molecule's pharmacokinetic profile, a clear demonstration of its target degradation mechanism in relevant tissues, and a direct comparison against alternative modalities to justify its advancement. By following a logical workflow and understanding the causality behind each experimental step, researchers can effectively navigate the challenges of PROTAC development and unlock the full therapeutic potential of targeted protein degradation.
References
-
Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC. (2023, March 2). National Center for Biotechnology Information. [Link]
-
Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC. National Center for Biotechnology Information. [Link]
-
(PDF) Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. ResearchGate. [Link]
-
PROTACs– a game-changing technology. (2019, August 20). Taylor & Francis Online. [Link]
-
Tubulin Resists Degradation by Cereblon-Recruiting PROTACs. (2020, April 27). MDPI. [Link]
-
Pharmacokinetic and pharmacodynamic properties of PROTAC 4 in rats. ResearchGate. [Link]
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC. National Center for Biotechnology Information. [Link]
-
Proteolysis Targeting Chimera (PROTAC): A "Revolutionary" Technology in Small Molecule Drug Discovery!. Cusabio. [Link]
-
Different mode-of-action of small-molecule inhibitors and PROTACs. ResearchGate. [Link]
-
Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC. National Center for Biotechnology Information. [Link]
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Developments of CRBN-based PROTACs as potential therapeutic agents. (2021, December 5). PubMed. [Link]
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Efficacy & Toxicity Studies. Biocytogen. [Link]
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204026Orig1s000. (2012, December 13). accessdata.fda.gov. [Link]
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Application of PROTACs in target identification and validation. (2024, March 21). ScienceOpen. [Link]
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The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC. National Center for Biotechnology Information. [Link]
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(PDF) Application of PROTACs in target identification and validation. ResearchGate. [Link]
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Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. (2022, September 5). PubMed. [Link]
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Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC. (2022, February 24). National Center for Biotechnology Information. [Link]
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From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2021, April 20). Frontiers. [Link]
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Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo. (2024, October 2). Chemical Science (RSC Publishing). [Link]
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PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (2023, May 10). MDPI. [Link]
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Versatile Split-and-Mix Liposome PROTAC Platform for Efficient Degradation of Target Protein In Vivo. (2024, July 11). JACS Au - ACS Publications. [Link]
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Efficacy Studies. Toxicology Research Laboratory (TRL). [Link]
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Safety Operating Guide
Laboratory Safety & Disposal Guide: 3-(2,6-Dioxopiperidin-1-yl)benzoic acid
Executive Summary & Risk Context[1][2][3][4][5][6][7]
3-(2,6-Dioxopiperidin-1-yl)benzoic acid is not a generic organic acid; it is a functionalized glutarimide derivative .[1] In the context of drug discovery, this structural motif acts as a ligand for Cereblon (CRBN) , a component of the E3 ubiquitin ligase complex.
The Critical Safety Insight: The 2,6-dioxopiperidine (glutarimide) ring is the precise pharmacophore responsible for the teratogenicity of Thalidomide, Lenalidomide, and Pomalidomide. Therefore, regardless of specific toxicity data for this intermediate, you must handle and dispose of this compound as a high-potency reproductive toxin (Teratogen Category 1B). [1]
This guide outlines a self-validating disposal workflow designed to eliminate the risk of environmental release and personnel exposure.
Hazard Identification & Classification
Before disposal, waste must be correctly classified to ensure downstream compliance.[1][2]
| Hazard Class | GHS Category | H-Code | Description |
| Reproductive Toxicity | Category 1B | H360 | May damage fertility or the unborn child.[1] (Inferred from structural analog Thalidomide).[1] |
| STOT - Repeated | Category 1 | H372 | Causes damage to organs through prolonged or repeated exposure.[1][3][4] |
| Acute Toxicity | Category 4 | H302 | Harmful if swallowed.[1][5] |
Operational Directive: Do not rely on the absence of a "Danger" symbol on a generic vendor bottle. Treat this substance as a Select Agent/High Potency Compound (HPC) .[1]
Personal Protective Equipment (PPE) Matrix
The "First Line of Defense" for disposal operations.
| Zone | PPE Requirement | Rationale |
| Respiratory | N95 or P100 Respirator | Essential if handling powder outside a fume hood (not recommended).[1] |
| Dermal | Double Nitrile Gloves | Outer glove (0.11mm) + Inner glove.[1] Glutarimides can permeate standard latex.[1] |
| Body | Tyvek® Lab Coat/Sleeve Covers | Prevents particulate accumulation on fabric clothing.[1] |
| Ocular | Chemical Goggles | Safety glasses are insufficient for potential dust generation during waste transfer.[1] |
Step-by-Step Disposal Protocol
A. Solid Waste (Powders, Contaminated Consumables)[2]
The Rule: Zero Release. Solids must never enter municipal trash streams.[1]
-
Primary Containment: Place the compound, weighing boats, and contaminated gloves into a clear, 6-mil polyethylene bag.[1]
-
Solvent Dampening: If the powder is fine/dusty, lightly mist the waste inside the bag with water or PEG-400 to prevent aerosolization during bag closure.
-
Secondary Containment: Seal the primary bag and place it inside a secondary "Hazardous Waste" bag or a rigid yellow hazardous waste bin.
-
Labeling: Apply a hazardous waste label.
-
Final Disposition: High-Temperature Incineration.
B. Liquid Waste (Mother Liquors, HPLC Effluent)[2]
The Rule: Segregation is Survival. Do not mix with general organic solvents if possible.[1]
-
Segregation: Collect in a dedicated carboy labeled "High Potency/Cytotoxic Waste."[1]
-
Why? Mixing with general "non-halogenated waste" often leads to lower-cost disposal methods (e.g., fuel blending) which may not guarantee the destruction of the glutarimide ring.
-
-
pH Adjustment (Optional but Recommended):
-
The glutarimide ring is susceptible to hydrolysis in basic conditions.[6][7]
-
Adding 10% volume of 1M NaOH or LiOH to the aqueous waste stream will facilitate ring-opening over 24 hours, reducing pharmacological activity [1].
-
Note: This is a deactivation step, not a disposal method.[1] The waste is still hazardous.[8]
-
-
Final Disposition: Commercial Incineration.
Decontamination Procedure (Workspace)
If a spill occurs or for routine cleaning of the balance area:
-
Preparation: Prepare a 0.1M NaOH (Sodium Hydroxide) solution.
-
Application: Apply the basic solution to the contaminated surface. Allow a contact time of 10–15 minutes .
-
Removal: Wipe with absorbent pads.[1]
-
Rinse: Follow with a water rinse, then a 70% Ethanol wipe to remove caustic residue.[1]
-
Disposal: Dispose of all wipes as Solid Hazardous Waste (see Section 4A).
Disposal Decision Matrix (Visualization)
The following diagram illustrates the logical flow for categorizing and destroying this waste stream.
Caption: Operational workflow for the segregation, containment, and destruction of glutarimide-based chemical waste.
Regulatory Compliance (RCRA/EPA Context)
While this specific CAS is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), the "Generator Knowledge" clause (40 CFR § 262.[1]11) requires you to classify waste based on known hazards of the constituents.
-
Waste Code Assignment: If not mixed with listed solvents, use D000 (Not Listed) but manifest it as "Non-Regulated Hazardous Waste - Toxic" or apply state-specific codes for reproductive toxins.[1]
-
Best Practice: Many institutions voluntarily manage thalidomide analogs under P-listed guidelines (e.g., P001 for Warfarin analogs or similar high-toxicity protocols) to ensure the waste vendor utilizes incineration rather than fuel blending.[1]
References
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Govindan, K., & Lin, W. Y. (2021).[1][7][12] Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides.[1][6][7][12] Organic Letters, 23(5), 1600–1605.[1][7] [Link][1]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 15041538, 3-(2,6-Dioxopiperidin-1-yl)benzoic acid. PubChem.[1] [Link][1]
-
University of Georgia Office of Research. (n.d.).[1] Thalidomide Safety & Disposal Guidelines. [Link]
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Personal protective equipment for handling 3-(2,6-Dioxopiperidin-1-yl)benzoic acid
The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 3-(2,6-Dioxopiperidin-1-yl)benzoic acid .
Author’s Note (Scientific Integrity): As a Senior Application Scientist, I must emphasize that while this specific intermediate (CAS 26166-59-2 / PubChem CID 15041538) acts as a functionalized linker-ligand for Cereblon (CRBN) recruitment in PROTAC development, it possesses the glutarimide pharmacophore structurally analogous to thalidomide.[1][2] Therefore, the "Precautionary Principle" mandates that we treat this compound as a Suspected Teratogen and Reproductive Toxin until definitive toxicological data proves otherwise.[2]
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the hazard.[2] This compound is an N-aryl glutarimide derivative.[1][2] In drug discovery, it is frequently used to synthesize Targeted Protein Degraders (PROTACs).[2]
The "Read-Across" Hazard Profile
Because specific toxicological data for this intermediate is often limited compared to the parent drug, we apply Read-Across Logic from Thalidomide and Pomalidomide.[1][2]
| Hazard Category | Classification | Mechanistic Insight |
| Reproductive Toxicity | Category 1B (Presumed) | The glutarimide ring binds to Cereblon (CRBN), an E3 ligase adapter.[1][2] This mechanism is directly linked to teratogenicity (limb defects).[2] |
| Acute Toxicity | Category 4 (Oral) | Benzoic acid derivatives can be harmful if swallowed.[2][3][4] |
| Sensitization | Respiratory/Skin | Fine powders of organic acids are potent irritants; repeated exposure may cause sensitization.[2] |
| Physical State | Solid (Powder) | High dust potential during weighing constitutes the primary exposure route.[2] |
Operational Exposure Band (OEB): Treat as Band 4 (OEL 1–10 µg/m³).[2]
PPE Specification Matrix
PPE is the last line of defense; engineering controls (fume hoods) are primary.[2] However, for OEB 4 compounds, the PPE standard is elevated to prevent cross-contamination and dermal absorption.
Scenario A: Handling Solid Powder (Weighing/Transfer)
High Risk: Dust generation is inevitable.[1][2]
| Protection Zone | Specification | Rationale |
| Respiratory | N95 (Minimum) or P100/P3 | If working inside a certified Fume Hood/BSC, an N95 is acceptable to prevent accidental inhalation during spills.[1][2] If outside containment (emergency), a PAPR (Powered Air Purifying Respirator) is mandatory.[2] |
| Hand Protection | Double Nitrile Gloves | Inner: 4 mil (0.10 mm) Nitrile (Bright color).Outer: 5-8 mil Extended Cuff Nitrile (Dark color).Why:[1][2] Allows visual detection of tears.[2] Nitrile offers excellent resistance to organic solvents used later (DMSO/DMF).[2] |
| Body | Tyvek® Lab Coat/Sleeve Covers | Disposable, non-woven polyethylene (e.g., Tyvek 400).[2] Cotton lab coats retain dust and can contaminate communal areas.[2] Use impervious sleeve covers to bridge the gap between glove and coat.[2] |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient for powders that are reproductive toxins.[2] Goggles seal against airborne dust.[2] |
Scenario B: Handling Solutions (Dissolved in DMSO/DMF)
Moderate Risk: Percutaneous absorption is the primary vector.[1][2]
-
Gloves: Laminate/Barrier Gloves (e.g., Silver Shield) under Nitrile if using DMSO.[2] DMSO is a potent penetrant and will carry the teratogen through standard nitrile rubber in <15 minutes.[2]
-
Eye: Safety Glasses with side shields (unless splash risk exists, then Face Shield).[2]
Operational Workflow (Visualization)
The following diagram outlines the critical decision pathways for handling this compound, emphasizing the "Buffer Zone" concept to prevent lab-wide contamination.
Caption: Operational Logic Flow for handling teratogenic CRBN ligands. Note the strict segregation of "Donning" and "Doffing" phases.
Step-by-Step Protocol: The "Double-Glove" Technique
Trustworthy safety relies on technique, not just equipment.[2] This protocol prevents "trace contamination" on door handles and pipettes.[2]
-
Preparation: Gather all solvents, balances, and spatulas inside the Chemical Fume Hood (CFH) before starting.
-
Donning (Clean Zone):
-
The "Dirty Hand / Clean Hand" Rule:
-
Static Control: Use an ionizing fan or anti-static gun on the powder.[2] Glutarimide derivatives are often fluffy and static-prone; static discharge can cause powder to "jump" onto your PPE.[2]
-
Decontamination (In-Hood):
-
Doffing (Buffer Zone):
Disposal & Emergency Response
Disposal Strategy
Do not dispose of this compound down the drain.[2][5][6][7]
-
Solid Waste: Collect in "Cytotoxic/Chemotherapy" yellow bins or rigid containers labeled "Suspected Teratogen."[2] These must be sent for High-Temperature Incineration .
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste.[2] Label clearly with the full chemical name.
-
Deactivation: While base hydrolysis (pH > 10) can open the glutarimide ring and reduce biological activity, solvent cleaning followed by incineration is the preferred method for laboratory spills to ensure no active residue remains.[2]
Emergency Spill Response[1]
-
Alert: Announce the spill. Evacuate the immediate area if dust is airborne outside the hood.[2]
-
PPE: Don full PPE (Tyvek suit + Double Gloves + N95/P100).[2]
-
Contain: Cover powder with a wet paper towel (soaked in water or ethanol) to prevent dust dispersion.[2]
-
Clean: Scoop up the wet material.[2] Wipe the area 3 times with Ethanol/Acetone.[2]
-
Verify: If available, use a UV lamp (many conjugated benzoic acids fluoresce) to check for residue.[2]
References
-
PubChem. 3-(2,6-Dioxopiperidin-1-yl)benzoic acid (CID 15041538).[1][2][8] National Library of Medicine.[2] Available at: [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Thalidomide (Read-Across Source).[2][9] Available at: [Link][1][2][9]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[2] Available at: [Link][1][2]
-
Bristol Myers Squibb. Thalomid (Thalidomide) Prescribing Information & Safety Data.[2] (Provides the toxicological basis for glutarimide handling).[2] Available at: [Link][1]
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- 2. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. valudor.com [valudor.com]
- 6. packageinserts.bms.com [packageinserts.bms.com]
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- 8. 3-(2,6-Dioxopiperidin-1-yl)benzoic acid | C12H11NO4 | CID 15041538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | C11H9NO4 | CID 692331 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
